molecular formula C20H21F6N7O4S B607306 Enasidenib Mesylate CAS No. 1650550-25-6

Enasidenib Mesylate

Cat. No.: B607306
CAS No.: 1650550-25-6
M. Wt: 569.5 g/mol
InChI Key: ORZHZQZYWXEDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enasidenib Mesylate is the mesylate salt form of enasidenib, an orally available inhibitor of specific mutant forms of the mitochondrial enzyme isocitrate dehydrogenase type 2 (IDH2), with potential antineoplastic activity. Upon administration, enasidenib specifically inhibits various mutant forms of IDH2, including the IDH2 variants R140Q, R172S, and R172K, which inhibits the formation of 2-hydroxyglutarate (2HG). This may lead to both an induction of cellular differentiation and an inhibition of cellular proliferation in IDH2-expressing tumor cells. IDH2, an enzyme in the citric acid cycle, is mutated in a variety of cancers;  it initiates and drives cancer growth by blocking differentiation and the production of the oncometabolite 2HG.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2017 and is indicated for acute myeloid leukemia. This drug has a black box warning from the FDA.
See also: Enasidenib (has active moiety).

Properties

IUPAC Name

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHZQZYWXEDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F6N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027943
Record name Enasidenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1650550-25-6
Record name Enasidenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enasidenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENASIDENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enasidenib Mesylate: A Deep Dive into the Mechanism of Action for Mutant IDH2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of enasidenib mesylate, a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2). Enasidenib has emerged as a targeted therapy for patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation. This document provides a comprehensive overview of its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Role of Mutant IDH2 in Leukemogenesis

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In certain hematologic malignancies, particularly AML, somatic point mutations occur in the active site of IDH2, most commonly at arginine 140 (R140) or arginine 172 (R172).[2] These mutations confer a neomorphic (new) enzymatic activity, causing the mutant IDH2 protein to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases such as TET2.[3] This inhibition leads to epigenetic dysregulation, characterized by DNA and histone hypermethylation.[2] The resulting altered gene expression blocks the differentiation of hematopoietic progenitor cells, contributing to the accumulation of immature blasts, a hallmark of AML.[2]

Enasidenib's Core Mechanism: Selective Inhibition of Mutant IDH2

This compound is a potent and selective, allosteric inhibitor of the mutant IDH2 enzyme.[4] It specifically targets the altered conformation of the mutated protein, with significantly lower activity against the wild-type IDH2 enzyme.[5] By binding to the mutant IDH2 protein, enasidenib blocks its neomorphic activity, thereby preventing the conversion of α-KG to 2-HG.[3]

The primary consequence of enasidenib's action is a significant reduction in the intracellular and plasma levels of the oncometabolite 2-HG.[6] This decrease in 2-HG relieves the inhibition of α-KG-dependent dioxygenases, leading to a reversal of the epigenetic blockade.[3] The restoration of normal epigenetic regulation allows for the differentiation of leukemic blasts into mature myeloid cells.[7] Importantly, enasidenib's mechanism is primarily cytodifferentiative rather than cytotoxic.[1]

Signaling Pathway of Mutant IDH2 and Enasidenib's Intervention

Enasidenib Mechanism of Action Mutant IDH2 Signaling and Enasidenib's Point of Intervention cluster_0 Mitochondrion cluster_1 Epigenetic Regulation & Cellular Differentiation Isocitrate Isocitrate Wild_Type_IDH2 Wild-Type IDH2 Isocitrate->Wild_Type_IDH2 TCA Cycle alpha-KG_wt α-Ketoglutarate Mutant_IDH2 Mutant IDH2 (R140Q, R172K/S) alpha-KG_wt->Mutant_IDH2 Neomorphic Activity Wild_Type_IDH2->alpha-KG_wt 2-HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2-HG alpha-KG_dep_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) 2-HG->alpha-KG_dep_dioxygenases Inhibition Epigenetic_Dysregulation DNA & Histone Hypermethylation alpha-KG_dep_dioxygenases->Epigenetic_Dysregulation Differentiation_Block Block in Myeloid Differentiation Epigenetic_Dysregulation->Differentiation_Block AML_Blasts Accumulation of Leukemic Blasts Differentiation_Block->AML_Blasts Mature_Myeloid_Cells Mature Myeloid Cells Enasidenib Enasidenib Enasidenib->Mutant_IDH2 Selective Inhibition

Caption: Enasidenib selectively inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.

Quantitative Data Summary

The clinical efficacy of enasidenib has been demonstrated in studies involving patients with relapsed or refractory AML with an IDH2 mutation. Key quantitative findings are summarized in the tables below.

Table 1: Clinical Efficacy of Enasidenib in Relapsed or Refractory AML
Clinical EndpointValueCitation
Overall Response Rate (ORR)40.3%[4]
Complete Remission (CR)19.3%[4]
Median Overall Survival (OS)9.3 months[4]
Median OS in patients with CR19.7 months[1]
Table 2: Pharmacodynamic Effect of Enasidenib on 2-HG Levels
ParameterValueCitation
Median 2-HG Suppression (Overall)90.6%[6]
Median 2-HG Suppression (IDH2-R140)94.9%[6]
Median 2-HG Suppression (IDH2-R172)70.9%[6]

Key Experimental Protocols

The mechanism of action of enasidenib has been elucidated through a series of preclinical and clinical experiments. This section provides detailed methodologies for the key assays used.

In vitro Mutant IDH2 Inhibition Assay

This assay is designed to determine the inhibitory activity of enasidenib against the neomorphic activity of mutant IDH2 enzymes.

Objective: To measure the IC50 of enasidenib for the inhibition of 2-HG production by recombinant mutant IDH2.

Materials:

  • Recombinant human mutant IDH2 (e.g., R140Q or R172K) enzyme

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

  • Detection reagent (e.g., a coupled enzyme system that measures NADPH consumption)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Prepare a serial dilution of enasidenib in DMSO, and then dilute further in assay buffer.

  • Add a fixed concentration of the mutant IDH2 enzyme to the wells of the 384-well plate.

  • Add the diluted enasidenib or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH to each well.

  • Immediately begin kinetic monitoring of NADPH consumption by measuring the change in absorbance at 340 nm or the fluorescence of a coupled reporter system over time (e.g., every minute for 60 minutes).

  • Calculate the rate of reaction for each concentration of enasidenib.

  • Plot the reaction rate as a function of the logarithm of the enasidenib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This method allows for the sensitive and specific quantification of D-2-HG in biological samples such as plasma or cell extracts.

Objective: To measure the concentration of D-2-HG in patient plasma samples before and after treatment with enasidenib.

Materials:

  • Patient plasma samples

  • Internal standard (e.g., 13C-labeled 2-HG)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution on the C18 column. A typical gradient might be from 5% to 95% acetonitrile with 0.1% formic acid over 10 minutes.

    • Perform mass spectrometric detection in negative ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for 2-HG and the internal standard should be optimized for the instrument used.

  • Data Analysis:

    • Integrate the peak areas for 2-HG and the internal standard.

    • Calculate the ratio of the 2-HG peak area to the internal standard peak area.

    • Determine the concentration of 2-HG in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of 2-HG.

Assessment of Myeloid Differentiation by Flow Cytometry

This technique is used to immunophenotypically characterize the differentiation state of myeloid cells from patient bone marrow or peripheral blood samples.

Objective: To quantify the percentage of immature blasts and mature myeloid cells in AML patient samples following enasidenib treatment.

Materials:

  • Patient bone marrow aspirate or peripheral blood mononuclear cells (PBMCs)

  • Fluorochrome-conjugated monoclonal antibodies against myeloid cell surface markers (e.g., CD34, CD117, CD11b, CD15, CD45)

  • FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Red blood cell lysis buffer (if using whole blood)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate mononuclear cells from bone marrow aspirate or peripheral blood by density gradient centrifugation (e.g., using Ficoll-Paque).

    • Wash the cells with FACS buffer.

  • Antibody Staining:

    • Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells per 100 µL.

    • Add the pre-titrated antibody cocktail to the cell suspension.

    • Incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer for analysis.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the stained cells on a flow cytometer, collecting a sufficient number of events (e.g., 100,000 to 500,000).

    • Analyze the data using appropriate software (e.g., FlowJo, Kaluza).

    • Gate on the CD45-dim blast population.

    • Within the blast gate, quantify the expression of immaturity markers (e.g., CD34, CD117) and markers of myeloid differentiation (e.g., CD11b, CD15).

    • Compare the immunophenotypic profiles of pre- and post-treatment samples to assess the induction of differentiation.

Visualizing Workflows and Relationships

Experimental Workflow for Assessing Enasidenib's Effect

Experimental Workflow Generalized Workflow to Evaluate Enasidenib's Mechanism Start Start Patient_Samples Collect Patient Samples (Pre- and Post-Treatment) Start->Patient_Samples 2HG_Measurement Quantify 2-HG Levels (LC-MS/MS) Patient_Samples->2HG_Measurement Flow_Cytometry Analyze Myeloid Differentiation (Flow Cytometry) Patient_Samples->Flow_Cytometry In_Vitro_Assay In Vitro Mutant IDH2 Inhibition Assay IC50 Determine IC50 In_Vitro_Assay->IC50 Correlate_Data Correlate Biochemical, Cellular, and Clinical Outcomes IC50->Correlate_Data 2HG_Reduction Assess 2-HG Reduction 2HG_Measurement->2HG_Reduction 2HG_Reduction->Correlate_Data Differentiation_Induction Evaluate Differentiation Induction Flow_Cytometry->Differentiation_Induction Differentiation_Induction->Correlate_Data End End Correlate_Data->End

Caption: A typical workflow for evaluating the mechanism of action of enasidenib.

Logical Relationship of Enasidenib's Mechanism

Logical Relationship Logical Flow of Enasidenib's Mechanism of Action Mutant_IDH2_Presence Presence of IDH2 Mutation in AML Cells Neomorphic_Activity Neomorphic Enzymatic Activity Mutant_IDH2_Presence->Neomorphic_Activity 2HG_Production Production of Oncometabolite 2-HG Neomorphic_Activity->2HG_Production Epigenetic_Block Epigenetic Dysregulation & Differentiation Block 2HG_Production->Epigenetic_Block Leukemogenesis Leukemogenesis Epigenetic_Block->Leukemogenesis Enasidenib_Admin Administration of Enasidenib Mutant_IDH2_Inhibition Selective Inhibition of Mutant IDH2 Enasidenib_Admin->Mutant_IDH2_Inhibition 2HG_Reduction Reduction in 2-HG Levels Mutant_IDH2_Inhibition->2HG_Reduction Epigenetic_Reversal Reversal of Epigenetic Block 2HG_Reduction->Epigenetic_Reversal Myeloid_Differentiation Induction of Myeloid Differentiation Epigenetic_Reversal->Myeloid_Differentiation Clinical_Response Clinical Response in Patients Myeloid_Differentiation->Clinical_Response

References

Enasidenib Mesylate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib Mesylate (formerly AG-221), marketed as IDHIFA®, is a first-in-class, oral, selective, and potent small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[][2][3] Its discovery and development represent a significant advancement in the targeted therapy of acute myeloid leukemia (AML) harboring IDH2 mutations. This technical guide provides an in-depth overview of the discovery, a detailed account of its chemical synthesis, a thorough exploration of its mechanism of action, and a summary of key preclinical and clinical data. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Discovery and Development

Enasidenib was discovered through a high-throughput screen for inhibitors of the IDH2R140Q mutant enzyme, the most prevalent IDH2 mutation in AML.[2] The development was driven by the understanding that mutant IDH2 enzymes exhibit neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which are key events in the pathogenesis of IDH2-mutated cancers.[4][5]

The development of Enasidenib was based on the therapeutic hypothesis that inhibiting the mutant IDH2 enzyme would lower 2-HG levels, thereby restoring normal cellular differentiation.[2] Preclinical studies demonstrated that Enasidenib potently and selectively inhibits mutant IDH2, leading to a significant reduction in 2-HG levels, induction of myeloid differentiation, and a survival benefit in animal models of IDH2-mutant AML.[2][6] These promising preclinical results supported the initiation of clinical trials in patients with advanced hematologic malignancies harboring an IDH2 mutation.[2]

Chemical Synthesis of Enasidenib

The synthesis of Enasidenib (AG-221) is a multi-step process. A commonly cited route involves four main stages, starting from commercially available precursors.[][3]

Step 1: Formation of the Aryl-Substituted Triazine-Dione Ring

The synthesis begins with the condensation of methyl 6-(trifluoromethyl)picolinate with biuret. This reaction forms the 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione intermediate.

  • Reactants: Methyl 6-(trifluoromethyl)picolinate, Biuret, Sodium ethoxide

  • Solvent: Ethanol

  • Protocol: Methyl 6-(trifluoromethyl)picolinate is reacted with biuret in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at an elevated temperature to drive the condensation and cyclization to completion.

Step 2: Chlorination of the Triazine-Dione Ring

The triazine-dione intermediate is then chlorinated to form a dichlorotriazine derivative.

  • Reactants: 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione, Phosphorus oxychloride (POCl3)

  • Protocol: The triazine-dione is treated with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine. The reaction is typically performed at reflux to ensure complete conversion to the dichloro derivative.

Step 3: First Nucleophilic Substitution

The first chlorine atom of the dichlorotriazine is displaced by 2-(trifluoromethyl)pyridin-4-amine.

  • Reactants: 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, 2-(trifluoromethyl)pyridin-4-amine

  • Solvent: A suitable aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Protocol: The dichlorotriazine is reacted with 2-(trifluoromethyl)pyridin-4-amine. The reaction is regioselective, with the more reactive chlorine atom being displaced first. The reaction is typically carried out at a controlled temperature to favor the monosubstituted product.

Step 4: Second Nucleophilic Substitution and Final Product Formation

The remaining chlorine atom on the monochlorotriazine intermediate is displaced by 1-amino-2-methylpropan-2-ol to yield Enasidenib.

  • Reactants: 4-chloro-N-(2-(trifluoromethyl)pyridin-4-yl)-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine, 1-amino-2-methylpropan-2-ol

  • Solvent: A polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO).

  • Protocol: The monochlorotriazine is reacted with 1-amino-2-methylpropan-2-ol at an elevated temperature to complete the synthesis of the Enasidenib free base.

Final Step: Mesylate Salt Formation

To improve its pharmaceutical properties, Enasidenib is converted to its mesylate salt.

  • Reactants: Enasidenib (free base), Methanesulfonic acid

  • Solvent: A suitable organic solvent.

  • Protocol: The Enasidenib free base is dissolved in a suitable solvent and treated with one equivalent of methanesulfonic acid. The resulting this compound salt precipitates and can be isolated by filtration and drying.[7]

Mechanism of Action

Enasidenib is a selective allosteric inhibitor of the mutant IDH2 enzyme.[][8] It specifically targets the R140Q, R172S, and R172K mutant forms of IDH2 with greater potency than the wild-type enzyme.[]

The core of its mechanism lies in the reduction of the oncometabolite 2-hydroxyglutarate (2-HG).[4][9] Mutant IDH2 enzymes convert α-ketoglutarate to 2-HG, which accumulates to high levels in cancer cells.[4] 2-HG acts as a competitive inhibitor of α-KG-dependent dioxygenases, including histone and DNA demethylases (e.g., TET2).[4] This inhibition leads to hypermethylation of DNA and histones, resulting in altered gene expression and a block in the differentiation of hematopoietic progenitor cells.[][4]

By inhibiting the mutant IDH2 enzyme, Enasidenib leads to a significant decrease in 2-HG levels.[9] This reduction in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation.[4] The restoration of normal epigenetic processes allows for the differentiation of leukemic blasts into mature myeloid cells.[][10]

Enasidenib Mechanism of Action cluster_0 Normal Cell cluster_1 IDH2-Mutant Cancer Cell cluster_2 Treatment with Enasidenib Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Energy Production Dioxygenases Dioxygenases aKG->Dioxygenases Normal Epigenetic Regulation Differentiation Differentiation Dioxygenases->Differentiation Promotes Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Mutant IDH2 Two_HG 2-Hydroxyglutarate aKG_mut->Two_HG Neomorphic Activity Dioxygenases_mut α-KG-dependent Dioxygenases Two_HG->Dioxygenases_mut Inhibits Differentiation_Block Differentiation Block Dioxygenases_mut->Differentiation_Block Leads to Enasidenib Enasidenib Mutant_IDH2_Inhibited Mutant IDH2 (Inhibited) Enasidenib->Mutant_IDH2_Inhibited Inhibits Two_HG_Reduced Reduced 2-HG Mutant_IDH2_Inhibited->Two_HG_Reduced Prevents formation of Dioxygenases_Restored Restored Dioxygenase Activity Two_HG_Reduced->Dioxygenases_Restored Alleviates inhibition of Differentiation_Restored Myeloid Differentiation Dioxygenases_Restored->Differentiation_Restored Promotes

Figure 1. Signaling pathway illustrating the mechanism of action of Enasidenib.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Reference
IDH2R140Q100[11]
IDH2R172K400[11]
Wild-Type IDH2>10,000[12]
Wild-Type IDH1>450[12]
IDH1R132H>48,400[12]

Table 2: Pharmacokinetic Properties in Humans (100 mg daily dose)

ParameterValueReference
Absolute Bioavailability~57%[]
Tmax (median)4 hours[]
Cmax (steady state)13.1 mcg/mL[]
Volume of Distribution (Vd)55.8 L[]
Plasma Protein Binding98.5%[]
Terminal Half-life (t1/2)7.9 days[]
Total Body Clearance (CL/F)0.70 L/hour[]

Table 3: Clinical Efficacy in Relapsed/Refractory AML (Phase 1/2 Study AG221-C-001)

EndpointValueReference
Overall Response Rate (ORR)40.3%[13]
Complete Remission (CR) Rate19.3%[13]
Median Duration of CR8.2 months
Median Overall Survival (OS)9.3 months[13]
Median OS in patients with CR19.7 months[13]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of Enasidenib.

5.1. IDH2 Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of mutant IDH2 enzymes.

IDH2 Inhibition Assay Workflow Start Prepare reaction mix: - Recombinant mutant IDH2 enzyme - α-Ketoglutarate - NADPH Add_Inhibitor Add varying concentrations of Enasidenib Start->Add_Inhibitor Incubate Incubate at a controlled temperature Add_Inhibitor->Incubate Measure_Activity Measure NADPH consumption (decrease in absorbance at 340 nm) Incubate->Measure_Activity Calculate_IC50 Calculate IC50 value Measure_Activity->Calculate_IC50

Figure 2. General workflow for an in vitro IDH2 inhibition assay.
  • Protocol:

    • A reaction mixture containing recombinant mutant IDH2 enzyme (e.g., IDH2R140Q), α-ketoglutarate, and NADPH is prepared in a suitable buffer.

    • Varying concentrations of Enasidenib are added to the reaction mixture.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

    • The consumption of NADPH, which is proportional to the enzyme activity, is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

5.2. Measurement of 2-Hydroxyglutarate (2-HG) Levels

This method is used to quantify the levels of the oncometabolite 2-HG in biological samples (e.g., cell culture media, plasma, tumor tissue).

  • Protocol (LC-MS/MS Method):

    • Sample Preparation: Biological samples are processed to extract metabolites. This may involve protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation to remove the protein pellet.

    • Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC). A reversed-phase or HILIC column is typically used to separate 2-HG from other metabolites.

    • Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer (MS) for detection and quantification. Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity.

    • Quantification: The concentration of 2-HG in the sample is determined by comparing its peak area to that of a known concentration of an internal standard.

5.3. AML Cell Differentiation Assay

This assay assesses the ability of Enasidenib to induce the differentiation of leukemic cells into mature myeloid cells.

  • Protocol:

    • Cell Culture: IDH2-mutant AML cell lines (e.g., TF-1) or primary patient-derived AML cells are cultured in appropriate media.

    • Treatment: The cells are treated with Enasidenib at various concentrations for a specified period (e.g., 7-14 days).

    • Assessment of Differentiation: Differentiation is assessed by monitoring changes in cell morphology and the expression of cell surface markers associated with mature myeloid cells.

      • Morphological Analysis: Cells are stained with Wright-Giemsa and examined under a microscope for changes in nuclear and cytoplasmic morphology indicative of differentiation.

      • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and analyzed by flow cytometry to quantify the percentage of mature cells.

Conclusion

This compound is a landmark achievement in the field of targeted cancer therapy, offering a novel treatment paradigm for patients with relapsed or refractory AML harboring IDH2 mutations. Its discovery was a direct result of a deep understanding of the molecular pathogenesis of this disease, specifically the role of the oncometabolite 2-HG. The chemical synthesis of Enasidenib is a well-defined process, culminating in a stable and orally bioavailable drug. Its mechanism of action, centered on the inhibition of mutant IDH2 and the subsequent induction of cellular differentiation, has been extensively validated in preclinical and clinical studies. The quantitative data presented herein underscore its potency, favorable pharmacokinetic profile, and clinical efficacy. This technical guide provides a comprehensive resource for the scientific community, fostering a deeper understanding of Enasidenib and encouraging further research in the field of targeted therapies for hematologic malignancies.

References

Enasidenib Mesylate and its Impact on 2-Hydroxyglutarate Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enasidenib mesylate (Idhifa®) is a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] It is approved for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) harboring an IDH2 mutation.[3] Mutations in the IDH2 gene confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated 2-HG levels disrupt epigenetic regulation and block hematopoietic cell differentiation, contributing to leukemogenesis.[4][5] Enasidenib selectively targets and inhibits the mutant IDH2 protein, leading to a significant reduction in 2-HG levels, which in turn restores myeloid differentiation and offers a therapeutic benefit to patients.[6][7] This guide provides an in-depth technical overview of the mechanism of action of enasidenib, its quantitative effects on 2-HG levels, the experimental protocols used to assess its activity, and its clinical efficacy.

Core Mechanism of Action: From Mutant IDH2 to Myeloid Differentiation

The isocitrate dehydrogenase 2 (IDH2) enzyme is a critical component of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the mitochondria.[4][8] However, specific mutations in the IDH2 gene, primarily at the R140 and R172 residues, result in a new enzymatic function.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][9]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases (like TET2 family enzymes).[4][5] This inhibition leads to widespread hypermethylation of DNA and histones, which alters gene expression and ultimately blocks the normal differentiation of hematopoietic progenitor cells, a hallmark of AML.[1][9]

Enasidenib is a small-molecule inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme (R140Q, R172S, and R172K) at concentrations approximately 40-fold lower than those required to inhibit the wild-type enzyme.[6][10] By blocking the mutant IDH2, enasidenib drastically reduces the production of 2-HG.[4][6] The resulting decrease in 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, restoring normal histone and DNA methylation patterns. This, in turn, releases the block on hematopoietic differentiation, allowing leukemic blasts to mature into functional myeloid cells.[8][11]

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH2) cluster_1 AML Cell (Mutant IDH2) Isocitrate_WT Isocitrate IDH2_WT IDH2 (Wild-Type) Isocitrate_WT->IDH2_WT aKG_WT α-Ketoglutarate Diff_WT Normal Hematopoietic Differentiation aKG_WT->Diff_WT IDH2_WT->aKG_WT aKG_Mutant α-Ketoglutarate IDH2_Mutant IDH2 (Mutant) aKG_Mutant->IDH2_Mutant HG_2 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic Epigenetic Dysregulation (Hypermethylation) HG_2->Epigenetic Inhibits α-KG-dependent dioxygenases IDH2_Mutant->HG_2 Neomorphic Activity Diff_Block Differentiation Block Epigenetic->Diff_Block Enasidenib Enasidenib Enasidenib->IDH2_Mutant Inhibits

Caption: Signaling pathway of mutant IDH2 and the inhibitory action of enasidenib.

Quantitative Effect of Enasidenib on 2-HG Levels

Clinical studies have consistently demonstrated that enasidenib treatment leads to a rapid and substantial reduction in plasma 2-HG levels in patients with IDH2-mutated AML. Preclinical studies showed that enasidenib could decrease total serum 2-HG by more than 90%.[1] In a pivotal phase 1/2 clinical trial, the median 2-HG suppression across all patients with relapsed or refractory (R/R) AML was 90.6%.[2] This suppression was observed regardless of the specific IDH2 mutation (R140 or R172), although the median suppression was noted to be higher in patients with the R140 mutation compared to the R172 mutation (94.9% vs. 70.9%, respectively).[2]

Table 1: Summary of 2-HG Suppression in R/R AML Patients Treated with Enasidenib

ParameterValueReference
Patient Population Relapsed/Refractory AML with IDH2 mutation[2]
Treatment Enasidenib Monotherapy (100 mg daily)[9]
Median 2-HG Suppression (All Patients) 90.6%[2]
Median 2-HG Suppression (IDH2-R140) 94.9%[2]
Median 2-HG Suppression (IDH2-R172) 70.9%[2]
2-HG Reduction in Enasidenib vs. Conventional Care -97% vs -12% (Median Maximal Reduction)[12]

It is important to note that while 2-HG suppression is a clear pharmacodynamic effect of enasidenib, the extent of this reduction has not been directly correlated with clinical response.[9][13] Many non-responders also exhibit significant 2-HG suppression, suggesting that while necessary, it may not be the sole determinant of clinical benefit.[13]

Clinical Efficacy of Enasidenib

The approval of enasidenib was based on its demonstrated clinical activity in a phase 1/2 study of patients with R/R AML with an IDH2 mutation.[3] The treatment induced durable hematologic responses, often without evidence of bone marrow aplasia, which is typical of cytotoxic chemotherapy.[1]

Table 2: Clinical Efficacy of Enasidenib in R/R AML (Study AG221-C-001)

Clinical EndpointValueReference
Patient Population 199 adults with R/R AML and IDH2 mutation[3]
Overall Response Rate (ORR) 40.3%[1][9]
Complete Remission (CR) 19.3%[1][9]
Complete Remission with Partial Hematologic Recovery (CRh) 4%[3]
Median Duration of CR/CRh 8.2 months[3]
Median Time to First Response 1.9 months[3][9]
Median Overall Survival (OS) 9.3 months[1]
Median OS for Patients Achieving CR 19.7 months[1]
Transfusion Independence 34% of previously dependent patients became independent[3][9]

Experimental Protocols

Measurement of 2-Hydroxyglutarate (2-HG)

The gold standard for quantifying 2-HG levels in patient samples (serum or plasma) is Liquid Chromatography-Mass Spectrometry (LC-MS).[14] While some assays measure total 2-HG, more specialized methods can distinguish between the D-2-HG (R-2-HG) oncometabolite and the normally present L-2-HG (S-2-HG) enantiomer.[15]

Detailed Methodology: LC-MS for 2-HG Quantification

  • Sample Collection: Collect peripheral blood in serum separator tubes. Process samples to separate serum and store at -80°C until analysis.

  • Sample Preparation (Protein Precipitation): Thaw serum samples on ice. Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., 13C5-2-HG).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) at 4°C to pellet the precipitated proteins.

  • Supernatant Extraction: Carefully collect the supernatant, which contains the metabolites, and transfer to a new tube.

  • Chromatographic Separation (LC): Inject the supernatant into a liquid chromatography system. Separation is typically achieved using a reverse-phase C18 column with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). This separates 2-HG from other metabolites in the sample.

  • Detection and Quantification (MS): The eluent from the LC column is introduced into a mass spectrometer, typically a triple quadrupole instrument, operating in negative ion mode. The instrument is set to monitor specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard (Selected Reaction Monitoring - SRM).

  • Data Analysis: Integrate the elution peaks for both 2-HG and the internal standard. A standard curve is generated using known concentrations of 2-HG, and the concentration in the patient sample is calculated by comparing its peak area ratio (analyte/internal standard) to the standard curve.[14]

Experimental_Workflow_2HG Sample 1. Serum Sample Collection Prep 2. Protein Precipitation (Acetonitrile + Internal Standard) Sample->Prep Spin 3. Centrifugation Prep->Spin Extract 4. Supernatant Extraction Spin->Extract LC 5. Liquid Chromatography (Separation) Extract->LC MS 6. Mass Spectrometry (Detection/Quantification) LC->MS Data 7. Data Analysis (Concentration Calculation) MS->Data

Caption: Experimental workflow for the measurement of 2-HG by LC-MS.
Assessment of Myeloid Differentiation

The therapeutic effect of enasidenib is primarily driven by the induction of blast differentiation.[1] This is assessed by analyzing changes in the cellular composition of bone marrow and peripheral blood using multi-color flow cytometry.

Detailed Methodology: Flow Cytometry for Differentiation Assessment

  • Sample Collection: Obtain bone marrow aspirate or peripheral blood samples from patients at baseline and at various time points during treatment.

  • Cell Preparation: Prepare a single-cell suspension. For peripheral blood, this may involve red blood cell lysis.

  • Antibody Staining: Incubate the cells with a panel of fluorescently-labeled monoclonal antibodies that recognize specific cell surface markers (CD markers) to identify various hematopoietic cell populations. A typical panel for AML differentiation assessment would include markers for:

    • Blasts: CD34, CD117, HLA-DR

    • Granulocytic lineage (maturing neutrophils): CD45, CD11b, CD13, CD15, CD16

    • Monocytic lineage: CD14, CD64

  • Data Acquisition: Analyze the stained cells on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the quantification of different cell populations based on their marker expression.

  • Data Analysis: Use specialized software to "gate" on specific cell populations based on their light scatter properties and fluorescence. The analysis focuses on the decrease in the percentage of blast cells and a corresponding increase in the percentage of maturing and mature myeloid cells (e.g., neutrophils).[11][13]

Conclusion

This compound represents a significant advancement in targeted therapy for IDH2-mutated AML. Its core mechanism of action is the selective inhibition of the mutant IDH2 enzyme, leading to a profound and consistent reduction in the oncometabolite 2-HG.[4][6] This reduction restores normal epigenetic regulation, overcomes the block in hematopoietic differentiation, and translates into meaningful clinical responses for a significant subset of patients with relapsed or refractory disease.[1][9] While the direct correlation between the magnitude of 2-HG reduction and clinical outcome remains an area of investigation, the measurement of 2-HG serves as a critical pharmacodynamic biomarker for enasidenib activity.[13] The continued study of enasidenib, both as a monotherapy and in combination regimens, is crucial for optimizing treatment strategies for this molecularly defined subset of AML.

References

Enasidenib Mesylate: A Targeted Approach to IDH2-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Enasidenib mesylate (brand name IDHIFA®) is a pioneering, orally administered small-molecule inhibitor that has transformed the treatment landscape for a specific subset of patients with acute myeloid leukemia (AML).[1][2] This technical guide provides an in-depth exploration of enasidenib's core mechanism, its selectivity for isocitrate dehydrogenase 2 (IDH2) mutations, and the scientific principles underlying its development and clinical application. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapy.

The Role of IDH2 in Normal and Malignant Hematopoiesis

Under normal physiological conditions, the IDH2 enzyme, located in the mitochondria, plays a crucial role in the citric acid cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] However, in approximately 8% to 19% of AML cases, somatic point mutations occur in the IDH2 gene.[5][6] These mutations, most commonly affecting residues R140 or R172, confer a neomorphic (new) enzymatic function.[1][6] Instead of producing α-KG, the mutant IDH2 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5]

The accumulation of 2-HG to high levels competitively inhibits multiple α-KG-dependent dioxygenases, including TET family enzymes and histone demethylases.[1][5] This inhibition leads to widespread epigenetic dysregulation, characterized by DNA and histone hypermethylation.[3][4] The resulting altered gene expression blocks the normal differentiation of hematopoietic progenitor cells, contributing directly to the pathogenesis of AML.[1][4]

Mechanism of Action: Selective Inhibition of Mutant IDH2

Enasidenib is a selective, allosteric inhibitor that specifically targets the mutant forms of the IDH2 enzyme.[1][3] It binds to the dimer interface of the mutant IDH2 protein, preventing the conformational change necessary for its neomorphic activity.[1][7] This targeted inhibition effectively blocks the conversion of α-KG to 2-HG.[1][4] By significantly reducing the intracellular levels of the oncometabolite 2-HG, enasidenib alleviates the block on α-KG-dependent dioxygenases.[1][8] This, in turn, restores normal histone and DNA methylation patterns, allowing for the differentiation of leukemic myeloblasts into mature myeloid cells.[4][9] This mechanism of inducing cellular differentiation, rather than direct cytotoxicity, is a hallmark of enasidenib's therapeutic effect.[10]

G cluster_0 Normal Cell (Wild-Type IDH2) cluster_1 AML Cell (Mutant IDH2) cluster_2 Enasidenib Action Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 alpha_KG_normal α-Ketoglutarate Citric_Acid_Cycle Citric Acid Cycle alpha_KG_normal->Citric_Acid_Cycle Normal_Diff Normal Myeloid Differentiation alpha_KG_normal->Normal_Diff Required for Dioxygenases WT_IDH2->alpha_KG_normal NADP+ -> NADPH alpha_KG_mutant α-Ketoglutarate Mutant_IDH2 Mutant IDH2 (R140/R172) alpha_KG_mutant->Mutant_IDH2 NADPH -> NADP+ Two_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->Two_HG Epigenetic_Dysregulation DNA/Histone Hypermethylation Two_HG->Epigenetic_Dysregulation Inhibits α-KG-dependent Dioxygenases (e.g., TET2) Diff_Block Differentiation Block Epigenetic_Dysregulation->Diff_Block Restored_Diff Restoration of Myeloid Differentiation Diff_Block->Restored_Diff Relieved by Enasidenib Enasidenib Enasidenib Enasidenib->Mutant_IDH2 Allosteric Inhibition

Caption: IDH2 mutation signaling pathway and Enasidenib's mechanism of action.

Quantitative Data Presentation

The efficacy, potency, and pharmacokinetic profile of enasidenib have been characterized through extensive preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Potency and Selectivity of Enasidenib
Target EnzymeIC₅₀ (μmol/L)Description
IDH2-R140Q/WT heterodimer0.03Potent inhibition of the R140Q mutant enzyme.[1]
IDH2-R172K/WT heterodimer0.01High potency against the R172K mutant enzyme.[1]
IDH2-R140Q homodimer0.10 (at 16h)Time-dependent inhibition of the R140Q homodimer.[1]
Wild-Type IDH2>40-fold higher than mutantDemonstrates high selectivity for mutant forms over the wild-type enzyme.[9]
Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory AML (Phase I/II AG221-C-001 Trial)
Efficacy EndpointValueNotes
Overall Response Rate (ORR) 40.3%Includes CR, CRi, CRp, PR, and morphologic leukemia-free state.[11]
Complete Remission (CR) 19.3% - 19.6%[11][12]
CR + CR with partial hematologic recovery (CRh) 23%[13]
Median Overall Survival (OS) 9.3 monthsIn all patients with relapsed/refractory AML.[1]
Median OS in patients achieving CR 19.7 monthsDemonstrates durable responses in complete responders.[10]
Median Time to First Response 1.9 months[12]
Median Duration of Response 5.8 months[10]
Median 2-HG Suppression 90.6%Higher suppression observed in patients with IDH2-R140 mutations (94.9%) compared to IDH2-R172 (70.9%).[1]
Table 3: Pharmacokinetic Properties of Enasidenib (100 mg daily dose)
ParameterValueDescription
Median Time to Cₘₐₓ (Tₘₐₓ) 4 hours[11][14]
Terminal Half-life (t₁/₂) 137 hours (approx. 7.9 days)Supports convenient once-daily dosing.[4][11]
Absolute Bioavailability ~57%Following a single 100 mg oral dose.[11][14]
Plasma Protein Binding 98.5%[11]
Mean Volume of Distribution (Vd) 55.8 L[4]
Time to Steady State ~29 days[4][11]
Metabolism ExtensiveMetabolized by multiple CYP and UGT enzymes.[11][14]
Elimination 89% in feces, 11% in urine[4]

Experimental Protocols

The development of enasidenib relied on a suite of robust assays to characterize its activity from the biochemical to the clinical level.

Biochemical Assay for IDH2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of enasidenib against recombinant mutant IDH2 enzymes.

Methodology:

  • Principle: A fluorimetry-based assay is used to measure the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH2 enzyme. The consumption of NADPH is monitored as a decrease in fluorescence.

  • Reagents: Recombinant human IDH2-R140Q or IDH2-R172K enzyme, α-KG, NADPH, assay buffer.

  • Procedure:

    • The mutant IDH2 enzyme is pre-incubated with serial dilutions of enasidenib in an assay plate.

    • The enzymatic reaction is initiated by adding a solution containing α-KG and NADPH.

    • The plate is incubated at room temperature, and the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) is measured kinetically over time.

    • The rate of NADPH consumption is calculated for each enasidenib concentration.

    • IC₅₀ values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assay for 2-HG Reduction

Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in an IDH2-mutant AML cell line.

Methodology:

  • Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of 2-HG in cell lysates after treatment with the inhibitor.

  • Cell Line: A human AML cell line endogenously expressing an IDH2 mutation (e.g., TF-1 with IDH2-R140Q).

  • Procedure:

    • Cells are seeded in culture plates and treated with various concentrations of enasidenib for a specified period (e.g., 48-72 hours).

    • After treatment, cells are harvested and lysed.

    • Cell lysates are subjected to metabolite extraction, typically using a methanol/acetonitrile/water solution.

    • The extracted metabolites are analyzed by LC-MS to separate and quantify 2-HG.

    • The reduction in 2-HG levels is calculated relative to vehicle-treated control cells to determine the potency of enasidenib in a cellular context.

Clinical Trial Protocol Synopsis (Phase I/II AG221-C-001)

Objective: To assess the maximum tolerated dose (MTD), safety, pharmacokinetics (PK), pharmacodynamics (PD), and clinical activity of enasidenib in patients with IDH2-mutated advanced myeloid malignancies.[10]

Methodology:

  • Study Design: An open-label, multicenter, dose-escalation and expansion study (NCT01915498).[10][13]

  • Patient Population: Adult patients with relapsed or refractory AML with a confirmed IDH2 mutation.[12][13]

  • Dose Escalation Phase: Patients received enasidenib at escalating daily or twice-daily doses to determine the MTD and the recommended Phase 2 dose (RP2D).[12] Doses ranged from 50 mg to 650 mg daily.[12]

  • Dose Expansion Phase: An expanded cohort of patients was treated at the RP2D, which was established as 100 mg once daily, to further evaluate safety and efficacy.[12]

  • Primary Endpoints: MTD, safety, and tolerability.

  • Secondary Endpoints: Overall response rate (ORR), duration of response, overall survival (OS), and pharmacodynamic assessment of 2-HG levels in plasma.[12]

  • Assessments: Safety was monitored through adverse event reporting. Efficacy was assessed by bone marrow biopsies and blood counts.[15] PK and PD samples were collected serially to measure drug and 2-HG concentrations.[16]

G cluster_0 Preclinical Evaluation cluster_1 Clinical Development Biochem_Assay Biochemical Assays (Enzyme Inhibition, IC₅₀) Cell_Assay Cell-Based Assays (2-HG Reduction, Differentiation) Biochem_Assay->Cell_Assay Xenograft In Vivo Xenograft Models (Anti-tumor Efficacy, Survival) Cell_Assay->Xenograft ADME ADME/Tox Studies (Pharmacokinetics, Safety) Xenograft->ADME Phase1 Phase I Trial (Safety, MTD, PK/PD) ADME->Phase1 IND Filing Phase2 Phase II Trial (Efficacy, ORR) Phase1->Phase2 Phase3 Phase III Trial (Confirmatory Efficacy vs. Standard of Care) Phase2->Phase3 Approval Regulatory Approval (FDA) Phase3->Approval

Caption: A generalized experimental workflow for IDH2 inhibitor development.

Mechanisms of Resistance to Enasidenib

Despite the clinical success of enasidenib, both primary and acquired resistance can occur, limiting its long-term efficacy in some patients.

Primary Resistance:

  • Co-occurring Mutations: The presence of concurrent mutations in other signaling pathways, particularly the RAS pathway (e.g., NRAS, KRAS, PTPN11), is associated with a lower response rate to enasidenib monotherapy.[1][17] These mutations can provide alternative growth and survival signals that are independent of the IDH2 pathway.

Acquired Resistance:

  • Secondary IDH2 Mutations: Patients who initially respond to enasidenib can develop secondary mutations in the IDH2 gene at the drug-binding site.[17] Mutations such as Q316E and I319M occur at the dimer interface where enasidenib binds, leading to steric hindrance or diminished hydrogen bonding, which blocks the drug's interaction with the enzyme.[7][17] These mutations can occur in trans (on the opposite allele from the primary R140Q mutation), restoring 2-HG production despite continued treatment.[7]

  • Isoform Switching: Another mechanism of acquired resistance involves the emergence of a mutation in the IDH1 gene.[17] This leads to the production of 2-HG via a different enzyme, rendering the IDH2-specific inhibitor enasidenib ineffective.[17]

  • Clonal Evolution: The selective pressure of enasidenib therapy can lead to the outgrowth of pre-existing subclones that do not harbor the IDH2 mutation or that have other resistance-conferring mutations.[18]

G cluster_0 Primary Resistance cluster_1 Acquired Resistance Enasidenib Enasidenib Treatment RAS_Pathway Co-occurring Mutations (e.g., NRAS, KRAS) Activation of MAPK Pathway Secondary_Mut Secondary IDH2 Mutations (e.g., Q316E, I319M) Blocks Enasidenib Binding Isoform_Switch Isoform Switching (Acquisition of IDH1 mutation) 2-HG Production by IDH1 Clonal_Evo Clonal Evolution Outgrowth of Resistant Subclones Treatment_Failure Treatment Failure / Relapse RAS_Pathway->Treatment_Failure Secondary_Mut->Treatment_Failure Isoform_Switch->Treatment_Failure Clonal_Evo->Treatment_Failure

Caption: Mechanisms of primary and acquired resistance to Enasidenib.

Conclusion

This compound represents a landmark achievement in precision medicine for AML. Its high selectivity for mutant IDH2 enzymes allows it to effectively target a key driver of leukemogenesis while sparing the wild-type enzyme, thereby restoring normal myeloid differentiation with a manageable safety profile.[1][3] The quantitative data from preclinical and clinical studies underscore its potency and clinical benefit in a heavily pretreated patient population.[1][19] However, the emergence of resistance through mechanisms such as co-occurring mutations and secondary alterations in the IDH pathway highlights the complexity of AML biology and points toward the need for rational combination therapies to overcome these challenges and improve long-term outcomes for patients.[17] Continued research into these resistance pathways is crucial for the development of next-generation inhibitors and therapeutic strategies.

References

A Technical Guide to the Preclinical Development of Enasidenib Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enasidenib Mesylate (formerly AG-221) is a first-in-class, oral, selective, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] It is approved for the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) in patients with an IDH2 mutation.[1][3] Somatic gain-of-function mutations in the IDH2 gene are found in approximately 12% of AML patients and lead to the production of an oncometabolite, (R)-2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis.[2][4][5] This technical guide provides an in-depth overview of the core preclinical data and methodologies that characterized the development of enasidenib, from initial discovery to its validation in in vivo models.

Mechanism of Action

In normal physiology, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) as part of the citric acid cycle.[6][7] However, specific mutations in the IDH2 gene (most commonly at arginine residues R140 and R172) confer a neomorphic enzymatic activity.[1][6] This mutant enzyme gains the ability to reduce α-KG to the oncometabolite 2-HG.[8][9]

The accumulation of 2-HG competitively inhibits multiple α-KG-dependent dioxygenases, including the TET family of DNA demethylases and histone demethylases.[1][2] This inhibition leads to widespread DNA and histone hypermethylation, resulting in an epigenetic landscape that blocks the normal differentiation of hematopoietic progenitor cells, thereby promoting leukemogenesis.[1][5][8]

Enasidenib is a slow, tight-binding, allosteric inhibitor that selectively targets the mutant forms of the IDH2 enzyme.[1][7] By binding to the enzyme, enasidenib prevents the conformational change required for catalysis, thus blocking the conversion of α-KG to 2-HG.[1][7] The subsequent reduction in intracellular 2-HG levels alleviates the differentiation block, allowing leukemic blasts to mature into functional myeloid cells.[1][5]

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 IDH2-Mutant Leukemogenesis cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 alpha_KG α-Ketoglutarate (α-KG) Normal Epigenetic\nRegulation Normal Epigenetic Regulation alpha_KG->Normal Epigenetic\nRegulation WT_IDH2->alpha_KG m_alpha_KG α-Ketoglutarate Mutant_IDH2 Mutant IDH2 (R140Q, R172K) m_alpha_KG->Mutant_IDH2 Two_HG 2-Hydroxyglutarate (2-HG) Hypermethylation DNA/Histone Hypermethylation Two_HG->Hypermethylation Inhibits α-KG- dependent dioxygenases Mutant_IDH2->Two_HG Restoration Restoration of Myeloid Differentiation Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis Enasidenib Enasidenib Enasidenib->Mutant_IDH2 Inhibits

Caption: Enasidenib's mechanism of action in IDH2-mutated AML.

In Vitro Preclinical Assessment

In vitro studies were fundamental to establishing the potency, selectivity, and cellular effects of enasidenib. These experiments confirmed its ability to inhibit 2-HG production and induce differentiation in relevant cell models.

Data Presentation: In Vitro Potency

The inhibitory activity of enasidenib was quantified against various forms of the mutant IDH2 enzyme.

Target EnzymeIC50 (µM)Citation
IDH2-R140Q/WT heterodimer0.01[1]
IDH2-R172K/WT heterodimer0.03[1]
IDH2-R140Q homodimer0.10[1]

Note: IC50 values represent the concentration of enasidenib required to inhibit 50% of the enzyme's activity.

Experimental Protocols

1. Enzyme Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of enasidenib against recombinant mutant IDH2 enzymes.

  • Methodology:

    • Recombinant human mutant IDH2 protein (e.g., R140Q, R172K) is purified.

    • The enzyme is incubated in a reaction buffer containing the substrate α-KG and the cofactor NADPH.

    • Varying concentrations of enasidenib are added to the reaction wells.

    • The reaction is initiated and the rate of NADPH consumption is monitored over time by measuring the decrease in absorbance at 340 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell-Based 2-HG Inhibition Assay:

  • Objective: To measure the ability of enasidenib to reduce intracellular 2-HG levels in cells expressing mutant IDH2.

  • Methodology:

    • An appropriate cell line, such as the TF-1 erythroleukemia cell line engineered to express mutant IDH2, is cultured.[1]

    • Cells are treated with a dose range of enasidenib or vehicle control for a specified period (e.g., 48-72 hours).

    • Following treatment, cells are harvested and intracellular metabolites are extracted.

    • The concentration of 2-HG in the cell lysates is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). Preclinical studies showed enasidenib was effective at inhibiting 2-HG production in TF-1 cells.[1]

    • Results are expressed as a percentage of 2-HG reduction compared to vehicle-treated cells.

3. Cellular Differentiation Assay:

  • Objective: To assess the ability of enasidenib to induce myeloid differentiation in leukemic cells.

  • Methodology:

    • Primary AML blasts from patients with IDH2 mutations or IDH2-mutant cell lines are cultured.[1]

    • Cells are treated with enasidenib or vehicle control for an extended period (e.g., 7-14 days).

    • Cellular differentiation is assessed via two primary methods:

      • Morphological Analysis: Cytospin preparations of cells are stained (e.g., with Wright-Giemsa) and examined microscopically for features of mature myeloid cells.

      • Flow Cytometry: Cells are stained with fluorescently-labeled antibodies against myeloid differentiation surface markers, such as CD11b, CD14, and CD15, and analyzed.[1] An increase in the percentage of cells expressing these markers indicates differentiation.

In_Vitro_Workflow cluster_assays Parallel Assays start Start: IDH2-Mutant Cell Line (e.g., TF-1) or Primary AML Blasts culture Cell Culture & Expansion start->culture treatment Treatment with Enasidenib (Dose-Response) vs. Vehicle culture->treatment harvest Harvest Cells at Defined Timepoints treatment->harvest assay_2hg Metabolite Extraction & LC-MS for 2-HG Levels harvest->assay_2hg assay_diff Flow Cytometry for Differentiation Markers (CD11b, CD14, CD15) harvest->assay_diff outcome_2hg Quantitative 2-HG Reduction assay_2hg->outcome_2hg outcome_diff Evidence of Myeloid Differentiation assay_diff->outcome_diff

Caption: A generalized workflow for the in vitro evaluation of enasidenib.

In Vivo Preclinical Assessment

Following in vitro validation, enasidenib was evaluated in animal models to establish its in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) properties.

Data Presentation: In Vivo Efficacy & PK/PD

Patient-derived xenograft (PDX) models were critical for evaluating the anti-leukemic activity of enasidenib.

Table 1: In Vivo Efficacy in an Aggressive AML Xenograft Model

Treatment GroupDosingOutcomeCitation
Vehicle ControlDaily Oral Gavage-[1]
Enasidenib5, 15, or 45 mg/kg DailyDose-dependent, statistically superior survival advantage compared to control.[1]
Cytarabine2 mg/kg Daily (5 days)-[1]

Table 2: Key Preclinical Pharmacokinetic & Pharmacodynamic Parameters

ParameterValue/ObservationModel/SystemCitation
Pharmacodynamics
2-HG Reduction (in vivo)>90% reduction in serum.Preclinical Models[5][10]
2-HG Reduction (tissues)Dramatically reduced to near-normal levels in blood, bone marrow, and spleen.Xenograft Models[1]
Myeloid DifferentiationIncreased expression of CD11b, CD14, CD15, and CD24 on AML cells.Xenograft Models[1]
Pharmacokinetics
Half-life (t½)>40 hours (preliminary)Human Phase 1
Bioavailability (F)~57% (oral)Human Phase 1[11]
Protein Binding98.5%Human Phase 1[11]

Note: While some PK data is from early human trials, it reflects the parameters optimized for during preclinical development.

Experimental Protocols

1. AML Xenograft Efficacy Study:

  • Objective: To determine the anti-tumor efficacy and survival benefit of enasidenib in an in vivo setting.

  • Methodology:

    • Model Generation: Immunodeficient mice (e.g., NOD/SCID gamma - NSG) are sublethally irradiated and subsequently engrafted via intravenous or intra-femoral injection with primary human AML cells harboring an IDH2 mutation.[2]

    • Engraftment Confirmation: Engraftment is monitored by periodic peripheral blood sampling and flow cytometry analysis for the presence of human CD45+ leukemic cells.

    • Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in blood), mice are randomized into treatment arms: vehicle control and enasidenib at various doses (e.g., 5, 15, 45 mg/kg).[1]

    • Dosing: The drug is administered orally once or twice daily for a defined period.

    • Endpoints: Key endpoints include overall survival, measurement of tumor burden (percentage of human CD45+ cells in bone marrow, spleen, and peripheral blood at study termination), and body weight/general health monitoring.[1]

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • Objective: To correlate drug exposure with biological effect.

  • Methodology:

    • PK Analysis: In parallel studies, a single dose of enasidenib is administered to mice. Serial blood samples are collected at multiple time points post-dose. Plasma concentrations of enasidenib are measured by LC-MS to determine key PK parameters like Cmax, Tmax, AUC, and half-life.[12]

    • PD Analysis: In efficacy studies, satellite groups of animals are used for PD analysis. At specific time points after initiating treatment, blood and bone marrow samples are collected.

    • 2-HG Measurement: Plasma and intracellular 2-HG levels are quantified by LC-MS to confirm target engagement and inhibition.[12]

    • Biomarker Analysis: Bone marrow cells are analyzed by flow cytometry to assess the induction of myeloid differentiation markers, confirming the drug's mechanism of action in vivo.[1]

In_Vivo_Workflow cluster_monitor Efficacy & PD Monitoring start Start: Immunodeficient Mice + IDH2-Mutant Primary AML Cells engraft Engraftment of AML Cells (IV or Intra-femoral) start->engraft monitor_engraft Monitor Engraftment (hCD45+ cells in blood) engraft->monitor_engraft randomize Randomize Mice into Treatment Groups monitor_engraft->randomize treat Daily Oral Dosing: - Vehicle Control - Enasidenib (Dose 1) - Enasidenib (Dose 2)... randomize->treat monitor_survival Monitor Overall Survival & General Health treat->monitor_survival monitor_pd Periodic Blood/BM Sampling (for PK/PD Analysis) treat->monitor_pd endpoint Study Endpoint (Pre-defined criteria or morbidity) monitor_survival->endpoint analysis Terminal Analysis: - Tumor Burden (BM, Spleen) - 2-HG Levels - Differentiation Markers endpoint->analysis outcome Determination of Survival Benefit & Dose-Response Relationship analysis->outcome

Caption: Workflow for a preclinical in vivo xenograft study of enasidenib.

Mechanisms of Resistance

Understanding potential resistance is crucial in preclinical development. For enasidenib, both primary (lack of initial response) and acquired (relapse after response) resistance mechanisms have been investigated.

  • Primary Resistance: Co-occurring mutations in receptor tyrosine kinase (RTK) signaling pathways, such as NRAS, KRAS, and PTPN11, are associated with a poorer initial response to enasidenib monotherapy.[1][13]

  • Acquired Resistance: Relapse on therapy can be driven by the emergence of secondary mutations in the IDH2 gene itself (e.g., at Q316E or I319M), which can interfere with enasidenib binding.[13] Another mechanism involves "isoform switching," where an IDH1 mutation emerges, providing an alternative pathway for 2-HG production.[14]

Resistance_Mechanisms cluster_main Main Pathway cluster_res Resistance Pathways Mutant_IDH2 Mutant IDH2 Two_HG 2-HG Production Mutant_IDH2->Two_HG Diff_Block Differentiation Block Two_HG->Diff_Block Proliferation Leukemic Proliferation & Survival Diff_Block->Proliferation Enasidenib Enasidenib Enasidenib->Mutant_IDH2 RTK Co-mutations in RTK/RAS Pathway (NRAS, KRAS) RTK->Proliferation Bypass Signaling Secondary_Mut Secondary IDH2 Mutations (Q316E, I319M) Secondary_Mut->Two_HG Restores 2-HG Production

Caption: Simplified overview of resistance mechanisms to enasidenib.

Conclusion

The preclinical development of this compound provides a successful example of targeted drug discovery. A thorough understanding of the underlying disease biology—the role of mutant IDH2 and the oncometabolite 2-HG—paved the way for a rational drug design campaign. Rigorous in vitro and in vivo preclinical studies effectively demonstrated that enasidenib potently and selectively inhibits mutant IDH2, reduces 2-HG levels, and, most importantly, reverses the block in cellular differentiation.[1][2] This comprehensive body of evidence established a strong scientific rationale and supported the successful clinical investigation and eventual approval of enasidenib as a transformative therapy for patients with IDH2-mutant AML.[1]

References

Enasidenib Mesylate: A Technical Guide to its Biochemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enasidenib mesylate (Idhifa®), an oral, first-in-class, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core biochemical properties of this compound, detailing its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize this targeted agent. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies and the development of novel therapeutics for hematologic malignancies.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in myeloid differentiation, which are key events in leukemogenesis.[2][3]

Enasidenib (formerly AG-221) is a potent and selective, orally available inhibitor of the mutant IDH2 enzyme.[4] It is specifically indicated for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation.[5] By inhibiting the production of 2-HG, enasidenib restores normal myeloid differentiation and offers a targeted therapeutic approach for this subset of AML patients.[2][5]

Mechanism of Action

Enasidenib is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme.[6] This binding stabilizes the enzyme in an open conformation, preventing the conformational change required for its neomorphic catalytic activity.[6] This selective inhibition of mutant IDH2 leads to a significant reduction in the levels of the oncometabolite 2-HG.[2] The decrease in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring histone and DNA methylation patterns and promoting the differentiation of leukemic blasts into mature myeloid cells.[2][3]

Signaling Pathway

The signaling pathway affected by mutant IDH2 and the mechanism of action of Enasidenib are depicted in the following diagram.

Enasidenib Mechanism of Action cluster_0 Normal Cell cluster_1 AML Cell with Mutant IDH2 Wild-Type IDH2 Wild-Type IDH2 alpha-Ketoglutarate alpha-Ketoglutarate Wild-Type IDH2->alpha-Ketoglutarate Produces Isocitrate Isocitrate Isocitrate->Wild-Type IDH2 Substrate Normal Differentiation Normal Differentiation alpha-Ketoglutarate->Normal Differentiation Promotes Healthy Myeloid Cells Healthy Myeloid Cells Normal Differentiation->Healthy Myeloid Cells Mutant IDH2 Mutant IDH2 2-Hydroxyglutarate 2-HG (Oncometabolite) Mutant IDH2->2-Hydroxyglutarate Neomorphic Activity alpha-Ketoglutarate_mut alpha-Ketoglutarate alpha-Ketoglutarate_mut->Mutant IDH2 Substrate Differentiation Block Differentiation Block 2-Hydroxyglutarate->Differentiation Block Causes Leukemogenesis Leukemogenesis Differentiation Block->Leukemogenesis Enasidenib Enasidenib Enasidenib->Mutant IDH2 Inhibits Restored Differentiation Restored Differentiation Enasidenib->Restored Differentiation Leads to

Caption: Mechanism of Enasidenib in mutant IDH2 AML.

Biochemical and Pharmacokinetic Properties

The key biochemical and pharmacokinetic parameters of this compound are summarized in the tables below.

In Vitro Inhibitory Activity
TargetIC₅₀ (nM)Cell LineReference
Mutant IDH2 R140Q100-[5]
Mutant IDH2 R172K400-[5]
Pharmacokinetic Parameters in Humans (100 mg daily dose)
ParameterValueUnitReference
Absorption
Bioavailability~57%[7][8]
Tₘₐₓ (Time to Peak Concentration)4hours[7][8]
Distribution
Volume of Distribution (Vd)55.8L[7][8]
Plasma Protein Binding98.5%[7][8]
Metabolism
Primary MetaboliteAGI-16903 (N-dealkylated)-[7][8]
Metabolizing EnzymesCYPs (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), UGTs-[7][8]
Elimination
Terminal Half-life (t₁/₂)7.9days[7]
Total Body Clearance (CL/F)0.70L/hour[7]
Route of Elimination89% Feces, 11% Urine-[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.

IDH2 Enzyme Inhibition Assay (Fluorimetric)

This protocol is adapted from commercially available assay kits and published research.[5][9]

Objective: To determine the in vitro inhibitory activity of Enasidenib against mutant IDH2 enzymes.

Materials:

  • Recombinant human IDH2 R140Q or R172K enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 0.05% BSA)

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • 384-well black plates

  • Plate reader with fluorescence detection (Ex/Em = 530-560/590 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of Enasidenib in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant mutant IDH2 enzyme in assay buffer to the working concentration (e.g., 0.5-1.0 µg/mL).

    • Prepare a solution of NADPH in assay buffer (e.g., 30 µM).

    • Prepare a solution of α-KG in assay buffer (e.g., 10 mM).

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of the diluted Enasidenib or DMSO (vehicle control).

    • Add 20 µL of the enzyme/NADPH mixture to each well.

    • Incubate at room temperature for 15-60 minutes.

    • Initiate the reaction by adding 5 µL of the α-KG solution.

    • Incubate the reaction at room temperature for 60-120 minutes, protected from light.

  • Detection:

    • Prepare the detection reagent by mixing diaphorase and resazurin in assay buffer.

    • Add 15 µL of the detection reagent to each well to stop the reaction.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • The decrease in fluorescence is proportional to the amount of NADPH consumed.

    • Calculate the percent inhibition for each Enasidenib concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

IDH2_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Enasidenib Dilutions - Mutant IDH2 Enzyme - NADPH & α-KG Solutions start->prepare_reagents assay_setup Assay Setup (384-well plate): - Add Enasidenib/DMSO - Add Enzyme/NADPH mixture prepare_reagents->assay_setup preincubation Pre-incubation (RT, 15-60 min) assay_setup->preincubation initiate_reaction Initiate Reaction: - Add α-KG solution preincubation->initiate_reaction reaction_incubation Reaction Incubation (RT, 60-120 min) initiate_reaction->reaction_incubation add_detection Add Detection Reagent (Diaphorase/Resazurin) reaction_incubation->add_detection detection_incubation Detection Incubation (RT, 10-20 min) add_detection->detection_incubation read_plate Read Fluorescence (Ex/Em = 530-560/590 nm) detection_incubation->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze_data end End analyze_data->end

References

Enasidenib Mesylate: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate, an oral small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), represents a significant advancement in the targeted therapy of relapsed or refractory acute myeloid leukemia (AML). Its efficacy is intrinsically linked to its ability to penetrate cancer cells and reach its mitochondrial target. This technical guide provides an in-depth overview of the cellular uptake and distribution of Enasidenib, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating key pathways to support further research and drug development.

Quantitative Data on Enasidenib Cellular Transport and Distribution

While specific intracellular concentration measurements for Enasidenib in cancer cells are not extensively published, its interaction with various drug transporters has been characterized. The following tables summarize key quantitative parameters related to Enasidenib's pharmacokinetics and its inhibitory potential against clinically relevant transporters.

Table 1: Pharmacokinetic Properties of Enasidenib

ParameterValueReference
Human Plasma Protein Binding98.5%
Mean Volume of Distribution (Vd)55.8 L
Terminal Half-life137 hours

Table 2: In Vitro Inhibitory Activity of Enasidenib against Drug Transporters

TransporterIC50 (μM)NoteReference
P-glycoprotein (P-gp/ABCB1)Inhibition confirmedSpecific IC50 not detailed in the search results.[1]
Breast Cancer Resistance Protein (BCRP/ABCG2)Inhibition confirmedSpecific IC50 not detailed in the search results.[1]
Organic Anion Transporting Polypeptide 1B1 (OATP1B1)Inhibition confirmedSpecific IC50 not detailed in the search results.[1]
Organic Anion Transporting Polypeptide 1B3 (OATP1B3)Inhibition confirmedSpecific IC50 not detailed in the search results.[1]

Cellular Uptake and Efflux Mechanisms

The cellular accumulation of Enasidenib is a dynamic process governed by both passive diffusion and active transport mediated by influx and efflux transporters.

Influx Transporters
  • Organic Anion Transporting Polypeptides (OATPs): In vitro studies have demonstrated that Enasidenib inhibits OATP1B1 and OATP1B3, suggesting it may also be a substrate for these transporters.[1] These transporters are primarily expressed in the liver and are responsible for the uptake of a wide range of endogenous compounds and xenobiotics. Their role in Enasidenib uptake into leukemia cells warrants further investigation.

Efflux Transporters
  • ATP-Binding Cassette (ABC) Transporters: Enasidenib has been shown to inhibit several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2] This inhibition suggests that Enasidenib itself may be a substrate for these efflux pumps, which could limit its intracellular accumulation and contribute to drug resistance.

The interplay between these influx and efflux transporters likely dictates the net intracellular concentration of Enasidenib.

Enasidenib Cellular Transport Mechanisms cluster_extracellular Extracellular Space cluster_cell Cancer Cell Enasidenib_ext Enasidenib OATP1B1/3 OATP1B1/3 (Influx) Enasidenib_ext->OATP1B1/3 Uptake Enasidenib_int Enasidenib mIDH2 Mutant IDH2 (Mitochondria) Enasidenib_int->mIDH2 Inhibition ABC_Transporters P-gp, BCRP, ABCC1 (Efflux) Enasidenib_int->ABC_Transporters Efflux 2-HG 2-Hydroxyglutarate mIDH2->2-HG Production OATP1B1/3->Enasidenib_int ABC_Transporters->Enasidenib_ext

Cellular transport of Enasidenib.

Experimental Protocols

Detailed, standardized protocols for quantifying Enasidenib's cellular uptake and distribution are crucial for reproducible research. The following sections outline established methodologies that can be adapted for this purpose.

In Vitro Transporter Assays

These assays are essential for determining whether Enasidenib is a substrate or inhibitor of specific transporters.

This protocol determines if Enasidenib is transported by OATP1B1 or OATP1B3.

  • Cell Culture: Utilize HEK293 or CHO cells stably transfected to overexpress human OATP1B1 or OATP1B3. Maintain a parallel culture of mock-transfected cells as a negative control.

  • Cell Seeding: Seed cells in 24-well plates and grow to confluence.

  • Uptake Experiment:

    • Wash cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Incubate cells with varying concentrations of Enasidenib in HBSS for a defined period (e.g., 2-5 minutes) at 37°C.

    • To confirm transporter-specific uptake, include a condition with a known OATP1B1/3 inhibitor (e.g., rifampicin).

  • Cell Lysis: Terminate the uptake by rapidly washing the cells with ice-cold HBSS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Determine the intracellular concentration of Enasidenib in the cell lysate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the net transporter-mediated uptake by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.

Workflow for OATP1B1/3 Influx Assay Start Start Cell_Culture Culture OATP1B1/3-expressing and mock-transfected cells Start->Cell_Culture Seeding Seed cells in 24-well plates Cell_Culture->Seeding Uptake Incubate with Enasidenib (± inhibitor) Seeding->Uptake Wash_Lysis Wash with cold HBSS and lyse cells Uptake->Wash_Lysis Quantification Quantify intracellular Enasidenib by LC-MS/MS Wash_Lysis->Quantification Analysis Calculate net uptake Quantification->Analysis End End Analysis->End

OATP1B1/3 influx assay workflow.

This protocol assesses the potential of Enasidenib to inhibit the function of major efflux transporters.

  • Cell Culture: Use cell lines overexpressing the transporter of interest, such as MDCKII-MDR1 (for P-gp) or MDCKII-BCRP.

  • Cell Seeding: Seed cells on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Add a known fluorescent or radiolabeled substrate of the transporter (e.g., digoxin for P-gp, prazosin for BCRP) to the basolateral compartment.

    • In the apical compartment, add buffer with or without varying concentrations of Enasidenib.

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Sample Collection and Quantification: At specified time points, collect samples from the apical and basolateral compartments. Quantify the amount of the substrate that has been transported.

  • Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of Enasidenib indicates inhibition. Determine the IC50 value.

Workflow for ABC Transporter Inhibition Assay Start Start Cell_Culture Culture transporter-overexpressing cells on permeable supports Start->Cell_Culture TEER Verify monolayer integrity (TEER) Cell_Culture->TEER Transport Add transporter substrate (basolateral) and Enasidenib (apical) TEER->Transport Incubation Incubate at 37°C Transport->Incubation Sampling Collect samples from both compartments Incubation->Sampling Quantification Quantify substrate concentration Sampling->Quantification Analysis Calculate efflux ratio and IC50 Quantification->Analysis End End Analysis->End

ABC transporter inhibition assay workflow.
Quantification of Intracellular Enasidenib by LC-MS/MS

Accurate quantification of intracellular drug concentration is paramount.

  • Sample Preparation:

    • Culture cancer cells (e.g., AML cell lines) and treat with Enasidenib for a specified duration.

    • Harvest cells and wash thoroughly with ice-cold PBS to remove extracellular drug.

    • Count the cells to normalize the drug concentration.

    • Lyse the cells using a suitable method (e.g., sonication or a lysis buffer).

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing Enasidenib and the internal standard by a validated LC-MS/MS method.

  • Data Analysis: Construct a standard curve to determine the concentration of Enasidenib in the cell lysate. Normalize the concentration to the cell number to obtain the intracellular concentration.

Subcellular Distribution Analysis

Determining the subcellular localization of Enasidenib is key to understanding its access to the mitochondrial target.

  • Cell Culture and Treatment: Treat cancer cells with Enasidenib.

  • Subcellular Fractionation:

    • Harvest and wash the cells.

    • Perform differential centrifugation to separate the cellular components into cytosolic, mitochondrial, and nuclear fractions. Commercial kits are available for this purpose.

  • Quantification: Quantify the amount of Enasidenib in each fraction using LC-MS/MS as described above.

  • Data Analysis: Determine the relative distribution of Enasidenib in different subcellular compartments.

Signaling Pathway

Enasidenib's primary mechanism of action is the inhibition of the mutant IDH2 enzyme, which is predominantly located in the mitochondria. This inhibition leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG), thereby promoting the differentiation of leukemic blasts.

Enasidenib's Mechanism of Action cluster_cell Leukemic Cell cluster_mito Mitochondria Isocitrate Isocitrate mIDH2 Mutant IDH2 Isocitrate->mIDH2 Substrate a_KG α-Ketoglutarate a_KG->mIDH2 Reduction mIDH2->a_KG 2_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->2_HG Enasidenib Enasidenib Enasidenib->mIDH2 Inhibition Differentiation Myeloid Differentiation Enasidenib->Differentiation Promotes Differentiation_Block Block in Myeloid Differentiation 2_HG->Differentiation_Block Leukemia_Progression Leukemia Progression Differentiation_Block->Leukemia_Progression

Mechanism of action of Enasidenib.

Conclusion

Understanding the cellular uptake and distribution of Enasidenib is critical for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms. This guide provides a framework for researchers by summarizing current knowledge and detailing essential experimental protocols. Further studies are needed to precisely quantify the intracellular and subcellular concentrations of Enasidenib and to elucidate the relative contributions of various transporters to its disposition in cancer cells. This knowledge will be invaluable for the development of next-generation IDH2 inhibitors and for designing effective combination therapies.

References

Enasidenib Mesylate impact on histone and DNA methylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of Enasidenib Mesylate on Histone and DNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enasidenib (Idhifa®) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[1] Mutations in IDH2 confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] Elevated 2-HG levels competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including Ten-Eleven-Translocation (TET) DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[4] This widespread enzymatic inhibition results in global DNA and histone hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[1][5][6] Enasidenib selectively targets mutant IDH2, significantly lowers 2-HG levels, and thereby reverses the epigenetic blockade, ultimately inducing differentiation of leukemic cells.[2][7] This guide provides a detailed overview of the core mechanism of enasidenib, its quantitative impact on methylation, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Reversing the Epigenetic Blockade

In normal hematopoiesis, the wild-type IDH2 enzyme, located in the mitochondria, catalyzes the oxidative decarboxylation of isocitrate to α-KG as a key step in the Krebs cycle.[7][8] However, somatic point mutations in the IDH2 gene, most commonly at arginine residues R140 and R172, alter the enzyme's function.[2][6]

The mutant IDH2 protein gains a new capability: the NADPH-dependent reduction of α-KG to 2-HG.[2][3] This accumulation of 2-HG is the central pathogenic event. 2-HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of multiple α-KG-dependent dioxygenases.[9] The key enzyme families affected are:

  • TET Family of DNA Demethylases (TET1, TET2, TET3): These enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the initial step in active DNA demethylation. Inhibition of TET enzymes by 2-HG leads to the accumulation of 5mC at CpG islands, a state known as the CpG Island Methylator Phenotype (CIMP), resulting in DNA hypermethylation and silencing of tumor suppressor genes.[10][11]

  • JmjC Domain-Containing Histone Demethylases: This large family of enzymes removes methyl groups from lysine residues on histones (e.g., H3K4, H3K9, H3K27, H3K36).[4][12] Their inhibition by 2-HG leads to the accumulation of repressive histone methylation marks, altering chromatin structure and gene expression, ultimately blocking cellular differentiation.[4][6]

Enasidenib is a potent and selective allosteric inhibitor that binds to and targets the mutant forms of the IDH2 enzyme.[2][13] This inhibition drastically reduces the production and accumulation of 2-HG.[2] The resulting decrease in intracellular 2-HG alleviates the competitive inhibition of TET and JmjC enzymes, restoring their demethylase activity.[3][9] This reversal of DNA and histone hypermethylation allows for the re-expression of key genes, which releases the block on hematopoietic differentiation and allows leukemic blasts to mature into functional myeloid cells.[4][14]

G cluster_0 Mutant IDH2 Pathway in AML cluster_1 Therapeutic Intervention mIDH2 Mutant IDH2 (R140Q, R172K) twoHG 2-Hydroxyglutarate (2-HG) mIDH2->twoHG Neomorphic Activity aKG α-Ketoglutarate (α-KG) aKG->mIDH2 TET TET Enzymes twoHG->TET Inhibits JmjC JmjC Histone Demethylases twoHG->JmjC Inhibits DNA_hyper DNA Hypermethylation TET->DNA_hyper Leads to Demethylation DNA & Histone Demethylation Histone_hyper Histone Hypermethylation JmjC->Histone_hyper Leads to Diff_Block Differentiation Block & Leukemogenesis DNA_hyper->Diff_Block Histone_hyper->Diff_Block Enasidenib Enasidenib Enasidenib->mIDH2 Inhibits Differentiation Myeloid Differentiation

Caption: Enasidenib's mechanism of action on the methylation pathway.

Quantitative Data on Enasidenib's Impact

The effects of enasidenib have been quantified in both preclinical models and clinical trials, demonstrating its high potency and direct impact on epigenetic markers.

Table 1: Enasidenib Potency and 2-HG Reduction
ParameterValueMutation ContextSource
IC50 0.01 µmol/LIDH2-R172K/WT heterodimer[2]
IC50 0.03 µmol/LIDH2-R140Q/WT heterodimer[2]
IC50 0.10 µmol/LIDH2-R140Q homodimer[2]
Relative Potency ~40-fold more potent for mutant vs. wild-type IDH2R140Q, R172S, R172K[15]
Median 2-HG Suppression (Clinical) 90.6%All R/R AML Patients[2]
Median 2-HG Suppression (Clinical) 94.9%Patients with IDH2-R140[2]
Median 2-HG Suppression (Clinical) 70.9%Patients with IDH2-R172[2]
Table 2: Enasidenib's Effect on DNA Methylation
FindingTreatment ContextKey ResultSource
Increased 5hmC Enasidenib monotherapyConsistent with reactivation of TET enzyme activity.[10]
Reversal of Hypermethylation IDH2 inhibitor treatmentProgressive reversal of DNA hypermethylation occurs over weeks.[12][16]
Synergistic Hypomethylation Enasidenib + AzacitidineReduced 5mC at a greater number of sites compared to azacitidine alone.[10]
Correlation of 5hmC and 5mC Enasidenib + AzacitidineLoci with reduced 5mC were significantly enriched in regions with increased 5hmC (25.8% vs. 7.4% for azacitidine alone).[10][17]
Table 3: Enasidenib's Effect on Histone Methylation
FindingTreatment ContextKey ResultSource
Increased Histone Methylation IDH2-R140Q expression (preclinical model)Increased levels of H3K4me3, H3K9me3, H3K27me3, and H3K36me3.[12]
Rapid Reversal of Hypermethylation IDH2 inhibitor treatment (preclinical model)Dose-dependent reversal of hypermethylation at all four marks (H3K4me3, H3K9me3, H3K27me3, H3K36me3) occurs within days.[12][16]
Reversal in Patient Samples Enasidenib treatment of patient-derived blastsReversed the histone hypermethylation profile associated with the IDH2 mutation.[11]

Key Experimental Protocols

The following sections outline the core methodologies used to measure the impact of enasidenib on its target and downstream epigenetic markers.

Quantification of 2-Hydroxyglutarate (2-HG)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for accurately quantifying 2-HG levels in biological samples such as peripheral blood or bone marrow.

Methodology:

  • Sample Preparation: Plasma or cell extracts are collected. Proteins are precipitated using a solvent like methanol or acetonitrile, and the supernatant containing metabolites is isolated.

  • Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A specialized column (e.g., a chiral column to separate D- and L-2-HG enantiomers) separates 2-HG from other metabolites based on its chemical properties.

  • Mass Spectrometry Detection: The eluate from the LC system is introduced into a mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). 2-HG is identified and quantified by its specific m/z of 147 in negative ion mode ([M-H]⁻).[18]

  • Data Analysis: The abundance of the 2-HG ion peak is compared against a standard curve generated from samples with known concentrations of 2-HG to determine its absolute concentration in the original sample.

DNA Methylation Analysis: Bisulfite Sequencing

Whole-Genome Bisulfite Sequencing (WGBS) is the gold standard for single-nucleotide resolution mapping of DNA methylation.[19][20]

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues.

  • Bisulfite Conversion: DNA is treated with sodium bisulfite. This chemical reaction deaminates unmethylated cytosine (C) residues into uracil (U), while methylated cytosines (5mC) remain unchanged.[21][22]

  • Library Preparation & PCR Amplification: The bisulfite-converted DNA is used to prepare a sequencing library. During the subsequent PCR amplification step, the uracils are read as thymines (T).

  • Sequencing: The library is sequenced using a next-generation sequencing platform.

  • Data Analysis: The resulting sequences are aligned to a reference genome. By comparing the treated sequence to the original reference, methylation status can be determined at single-base resolution. A 'C' that remains a 'C' in the sequence was methylated, while a 'C' that is read as a 'T' was unmethylated.

G cluster_legend Bisulfite Conversion Key start 1. Genomic DNA Extraction bisulfite 2. Sodium Bisulfite Treatment start->bisulfite pcr 3. PCR Amplification bisulfite->pcr seq 4. Next-Generation Sequencing pcr->seq align 5. Sequence Alignment to Reference Genome seq->align analysis 6. Methylation Calling align->analysis key1 Unmethylated C → U → T key2 Methylated C → C → C

Caption: Experimental workflow for DNA methylation analysis.
Histone Methylation Analysis: Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of proteins, including specific histone modifications.[23][24]

Methodology:

  • Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins (including histones) to the DNA they are interacting with.

  • Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) using enzymatic digestion or sonication.

  • Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone modification of interest (e.g., anti-H3K27me3). The antibody-histone-DNA complexes are then captured, often using magnetic beads coated with Protein A/G.[23]

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The specifically bound complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded using proteinase K. The DNA is then purified to isolate the fragments that were associated with the target histone modification.

  • Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA fragments, which are then sequenced using a next-generation platform.

  • Data Analysis: The sequence reads are aligned to a reference genome. Regions of the genome that are enriched with reads (forming "peaks") indicate the locations where the specific histone modification was present.

G start 1. Cross-link Proteins to DNA (Formaldehyde) shear 2. Cell Lysis & Chromatin Shearing start->shear ip 3. Immunoprecipitation (Antibody for specific histone mark) shear->ip wash 4. Wash & Elute Complexes ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse seq 6. Library Prep & Sequencing reverse->seq analysis 7. Peak Calling & Data Analysis seq->analysis

Caption: Experimental workflow for histone methylation analysis.

References

Methodological & Application

Application Notes and Protocols: Enasidenib Mesylate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib (formerly AG-221) is an oral, first-in-class, selective, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] In normal physiology, wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific mutations in the IDH2 gene, such as R140Q, R172S, and R172K, confer a neomorphic enzyme activity.[4] This altered function leads to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[5][6] The resulting epigenetic dysregulation, characterized by DNA and histone hypermethylation, blocks the differentiation of hematopoietic progenitor cells, contributing to the pathogenesis of acute myeloid leukemia (AML).[4][7]

Enasidenib selectively binds to and inhibits mutant IDH2 enzymes, leading to a significant reduction in 2-HG levels.[5][6][8] This alleviates the block on differentiation, allowing leukemic myeloblasts to mature into functional myeloid cells, which is the primary mechanism driving its clinical efficacy.[7][9][10]

Mechanism of Action: Enasidenib in Mutant-IDH2 AML

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH2) cluster_1 AML Cell (Mutant IDH2) cluster_2 AML Cell + Enasidenib Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 aKG α-Ketoglutarate (α-KG) Epigenetic Normal Epigenetic Regulation (e.g., TET2 activity) aKG->Epigenetic WT_IDH2->aKG Differentiation Normal Hematopoietic Differentiation Epigenetic->Differentiation m_Isocitrate Isocitrate m_IDH2 Mutant IDH2 (R140Q, R172K/S) m_Isocitrate->m_IDH2 m_aKG α-Ketoglutarate (α-KG) m_aKG->m_IDH2 Neomorphic Activity Two_HG 2-Hydroxyglutarate (2-HG) m_IDH2->Two_HG m_Epigenetic Epigenetic Dysregulation (TET2 Inhibition, Hypermethylation) Two_HG->m_Epigenetic Inhibits m_Differentiation Differentiation Block m_Epigenetic->m_Differentiation t_m_IDH2 Mutant IDH2 t_Two_HG Reduced 2-HG t_m_IDH2->t_Two_HG Blocks production of Enasidenib Enasidenib Enasidenib->t_m_IDH2 Inhibits t_Epigenetic Restored Epigenetic Regulation t_Two_HG->t_Epigenetic Relieves Inhibition t_Differentiation Myeloid Differentiation (Mature Neutrophils) t_Epigenetic->t_Differentiation

Caption: Mechanism of action of Enasidenib in inhibiting mutant IDH2.

Application Notes

Enasidenib mesylate is utilized in a variety of in vitro assays to characterize its activity against mutant IDH2-bearing cancer cells, particularly in the context of AML.

  • Enzyme Inhibition Assay: These assays are fundamental for determining the potency and selectivity of Enasidenib. They directly measure the ability of the compound to inhibit the neomorphic activity of purified recombinant mutant IDH2 enzymes (e.g., IDH2-R140Q, IDH2-R172K). The primary endpoint is typically the IC50 value, which quantifies the concentration of Enasidenib required to inhibit 50% of the enzyme's 2-HG production.

  • Cellular 2-HG Oncometabolite Assay: This is a critical on-target validation assay. AML cell lines or primary patient samples harboring IDH2 mutations are treated with Enasidenib for a defined period. Intracellular 2-HG levels are then quantified, typically using liquid chromatography-mass spectrometry (LC-MS). A dose-dependent reduction in 2-HG confirms that Enasidenib is engaging its target and exerting its primary biochemical effect within the cellular context. Preclinical studies have shown Enasidenib can reduce 2-HG levels by over 90%.[3][11]

  • Cell Viability and Proliferation Assays: Unlike conventional cytotoxic chemotherapies, Enasidenib's primary mechanism is not to induce widespread cell death but to promote differentiation.[7] Therefore, cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®) may not show a potent cytotoxic effect. However, these assays are still valuable for assessing effects on cell proliferation over longer time courses and determining concentrations for subsequent functional assays.

  • Myeloid Differentiation Assay: This is the key functional assay to demonstrate Enasidenib's mechanism of action. AML cells with IDH2 mutations are cultured with Enasidenib for several days to weeks. The induction of myeloid differentiation is assessed by monitoring changes in cell morphology and, more quantitatively, by measuring the expression of cell surface markers associated with mature myeloid lineages (e.g., CD11b, CD14, CD15) via flow cytometry.[3][8] A successful outcome is a marked increase in the percentage of cells expressing these maturation markers.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Enasidenib.

Table 1: In Vitro Enzyme Inhibition

Mutant Enzyme IC50 (nM) Reference
IDH2-R140Q 100 [2]

| IDH2-R172K | 400 |[2] |

Table 2: Clinical Response in Relapsed/Refractory (R/R) AML

Parameter Value Reference
Overall Response Rate (ORR) 40.3% [7][9][10]
Complete Remission (CR) Rate 19.3% [7][10]
Median Overall Survival (OS) 9.3 months [7][8]
Median OS in Patients with CR 19.7 months [7][10]

| Median Duration of Response | 5.8 months |[7][10] |

Experimental Protocols

Experimental_Workflow cluster_assays Perform Assays start Start: Mutant IDH2 AML Cell Line or Primary Cells culture Culture cells and treat with Enasidenib (Dose-Response) start->culture viability Cell Viability Assay (e.g., MTT, 72-96h) culture->viability two_hg 2-HG Measurement (LC-MS, 48-72h) culture->two_hg differentiation Differentiation Assay (Flow Cytometry, 7-21 days) culture->differentiation analysis Data Analysis: - Calculate IC50/EC50 - Quantify 2-HG Reduction - Quantify % Differentiated Cells viability->analysis two_hg->analysis differentiation->analysis end Conclusion: Characterize In Vitro Efficacy analysis->end

Caption: General experimental workflow for in vitro testing of Enasidenib.

Protocol 1: Cell Viability Assay (MTT-Based)

Objective: To assess the effect of Enasidenib on the proliferation and viability of mutant IDH2 AML cells.

Materials:

  • Mutant IDH2 AML cell line (e.g., TF-1 with IDH2-R140Q)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, incubator, plate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count, and adjust the density to 1 x 10^5 cells/mL in fresh medium. Seed 100 µL of cell suspension (10,000 cells) into each well of a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of Enasidenib in culture medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a media-only blank.

  • Treatment: Add 100 µL of the diluted Enasidenib solutions (or vehicle) to the appropriate wells to achieve a final volume of 200 µL.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the absorbance of the blank wells. Normalize the data to the vehicle control (defined as 100% viability) and plot the results as percent viability versus drug concentration to determine the IC50 value.

Protocol 2: Myeloid Differentiation Assay by Flow Cytometry

Objective: To quantify the induction of myeloid differentiation in AML cells following Enasidenib treatment by measuring the expression of mature cell surface markers.

Materials:

  • Mutant IDH2 AML cells

  • 6-well cell culture plates

  • This compound

  • Complete culture medium

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fluorochrome-conjugated antibodies (e.g., FITC anti-CD11b, PE anti-CD14, APC anti-CD15)

  • Isotype control antibodies

  • Flow cytometer

Differentiation_Workflow start Seed Mutant IDH2 AML Cells treat Treat with Vehicle (DMSO) or Enasidenib (e.g., 1 µM) start->treat incubate Incubate for 7-14 days (replenish media/drug every 3-4 days) treat->incubate harvest Harvest Cells incubate->harvest wash Wash with FACS Buffer harvest->wash stain Stain with Fluorochrome-conjugated Antibodies (CD11b, CD14, etc.) wash->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data: Gate on live cells and quantify percentage of marker-positive cells acquire->analyze

Caption: Workflow for the myeloid differentiation flow cytometry assay.

Procedure:

  • Cell Culture and Treatment: Seed mutant IDH2 AML cells in 6-well plates at a density of 2 x 10^5 cells/mL. Treat cells with a clinically relevant concentration of Enasidenib (e.g., 1 µM) or vehicle control (DMSO).

  • Long-Term Culture: Culture the cells for 7 to 21 days. Every 3-4 days, replenish the medium and re-add the Enasidenib or vehicle to maintain a consistent drug concentration.

  • Cell Harvesting: At desired time points (e.g., Day 7, Day 14), harvest approximately 0.5-1 x 10^6 cells from each condition.

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with 1 mL of cold FACS buffer.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the pre-titrated fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14) and corresponding isotype controls.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Add 1 mL of cold FACS buffer, centrifuge, and discard the supernatant. Repeat this wash step.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.

  • Analysis: Gate on the live cell population based on forward and side scatter properties. Within the live gate, quantify the percentage of cells positive for each differentiation marker (CD11b+, CD14+, etc.) compared to the isotype control. Compare the percentage of positive cells in the Enasidenib-treated samples to the vehicle-treated samples. A significant increase in the percentage of marker-positive cells indicates induced differentiation.

References

Enasidenib Mesylate: In Vitro Protocols for AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate (formerly AG-221) is a first-in-class, oral, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2).[1][2][3] Mutations in the IDH2 gene, primarily at residues R140 and R172, are found in approximately 8-19% of patients with acute myeloid leukemia (AML).[4] These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[3][6] Enasidenib selectively targets these mutant IDH2 enzymes, leading to a reduction in 2-HG levels and subsequent induction of myeloid differentiation.[5][7] This document provides detailed protocols for the in vitro application of this compound on AML cell lines.

Mechanism of Action

Enasidenib allosterically binds to and inhibits the mutant IDH2 enzyme, preventing the reduction of α-KG to 2-HG.[8] This leads to a significant decrease in intracellular 2-HG levels, which in turn restores the function of α-KG-dependent dioxygenases.[6] The restoration of normal epigenetic regulation lifts the block on hematopoietic differentiation, inducing AML blasts to mature into functional myeloid cells.[5] Notably, Enasidenib's primary mechanism is not cytotoxic; it promotes cellular differentiation rather than inducing apoptosis.[9]

cluster_0 Normal Hematopoiesis cluster_1 IDH2-Mutant AML cluster_2 Enasidenib Treatment Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH2 (wild-type) alpha-KG_mut alpha-KG_mut Isocitrate->alpha-KG_mut IDH2 (mutant) Normal\nDifferentiation Normal Differentiation alpha-KG->Normal\nDifferentiation Epigenetic Regulation 2-HG 2-HG alpha-KG_mut->2-HG Neomorphic Activity Differentiation\nBlock Differentiation Block 2-HG->Differentiation\nBlock Inhibition of Dioxygenases Enasidenib Enasidenib IDH2 (mutant)_inhibited IDH2 (mutant)_inhibited Enasidenib->IDH2 (mutant)_inhibited Inhibition Reduced 2-HG Reduced 2-HG IDH2 (mutant)_inhibited->Reduced 2-HG Restores normal pathway Restored\nDifferentiation Restored Differentiation Reduced 2-HG->Restored\nDifferentiation Relieves Inhibition IDH2 (mutant) IDH2 (mutant)

Figure 1: Enasidenib's mechanism of action in IDH2-mutant AML.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various IDH2-mutant enzymes and cell lines.

Enzyme IC50 (nM) Reference
IDH2 R140Q100[2]
IDH2 R172K400[2]
IDH2 R140Q homodimer100 (at 16h)[3]
IDH2 R140Q/WT heterodimer30[3]
IDH2 R172K/WT heterodimer10[3]
Cell Line Assay Endpoint Value Reference
TF-1 (IDH2-R140Q)Differentiation-Induced[10]
Primary AML Blasts (IDH2-R140Q/R172K)Proliferation-Inhibited[10]
Primary AML Blasts (IDH2-R140Q)2-HG Reduction->90%[6]

Experimental Protocols

Cell Culture and Drug Preparation

Recommended AML Cell Lines:

  • TF-1 (ATCC CRL-2003): An erythroleukemia cell line that can be engineered to express mutant IDH2.[10]

  • Primary AML patient samples: With confirmed IDH2 R140 or R172 mutations.

Culture Conditions:

  • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and for TF-1 cells, 2 ng/mL of recombinant human GM-CSF.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days to maintain logarithmic growth.

This compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Store the stock solution in aliquots at -20°C.

  • For experiments, dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard MTS assay procedures.

Seed_Cells Seed AML cells in a 96-well plate Add_Enasidenib Add serial dilutions of Enasidenib Seed_Cells->Add_Enasidenib Incubate Incubate for 72-96 hours Add_Enasidenib->Incubate Add_MTS Add MTS reagent Incubate->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read absorbance at 490 nm Incubate_MTS->Read_Absorbance

Figure 2: Workflow for the MTS-based cell viability assay.

Materials:

  • AML cell suspension

  • 96-well clear-bottom microplates

  • This compound working solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Seed 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.

  • Add 100 µL of Enasidenib working solutions at 2x the final desired concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][11][12]

Materials:

  • Treated and untreated AML cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture AML cells with and without various concentrations of Enasidenib for 48-72 hours.

  • Harvest 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Myeloid Differentiation Assay (Flow Cytometry)

This protocol is designed to assess the induction of myeloid differentiation markers.

Treat_Cells Treat AML cells with Enasidenib for 7-14 days Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Block_Fc Block Fc receptors Harvest_Cells->Block_Fc Stain_Antibodies Stain with fluorescently conjugated antibodies (CD11b, CD14) Block_Fc->Stain_Antibodies Analyze_Flow Analyze by flow cytometry Stain_Antibodies->Analyze_Flow

Figure 3: Workflow for the myeloid differentiation assay.

Materials:

  • Treated and untreated AML cells

  • FACS buffer (PBS with 2% FBS)

  • Fc block reagent

  • Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b-PE, CD14-APC).[13]

  • Flow cytometer

Procedure:

  • Culture AML cells with Enasidenib (e.g., 1 µM) or vehicle control for 7-14 days, replenishing the medium and drug every 3-4 days.

  • Harvest approximately 1 x 10⁶ cells per sample and wash with FACS buffer.

  • Resuspend cells in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.

  • Add the recommended concentrations of anti-CD11b and anti-CD14 antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Analyze the samples using a flow cytometer to quantify the percentage of CD11b+ and CD14+ cells.

2-Hydroxyglutarate (2-HG) Measurement

This protocol provides a general workflow for measuring intracellular 2-HG levels using a commercially available colorimetric or fluorometric assay kit or by LC-MS.[14][15]

Materials:

  • Treated and untreated AML cells

  • 2-HG Assay Kit or access to an LC-MS facility

  • Reagents for cell lysis (as per kit instructions or LC-MS protocol)

Procedure using an Assay Kit:

  • Culture AML cells with Enasidenib or vehicle control for 24-72 hours.

  • Harvest a sufficient number of cells (typically 1-2 x 10⁶) and wash with cold PBS.

  • Lyse the cells according to the assay kit's protocol.

  • Perform the assay following the manufacturer's instructions, which typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output.

  • Measure the signal using a plate reader.

  • Calculate the 2-HG concentration based on a standard curve.

Procedure for LC-MS:

  • Culture and harvest cells as described above.

  • Extract metabolites using a suitable solvent (e.g., 80% methanol).

  • Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify D-2-HG.[14][15]

Conclusion

This compound is a targeted therapy that effectively induces differentiation in IDH2-mutant AML cells by inhibiting the production of the oncometabolite 2-HG. The protocols provided in this document offer a framework for the in vitro investigation of Enasidenib's effects on AML cell lines, enabling researchers to further explore its mechanism of action and potential therapeutic applications.

References

Application Notes and Protocols for Enasidenib Mesylate in In Vivo Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2] Mutations in the IDH2 gene are found in various hematologic malignancies, such as acute myeloid leukemia (AML), and some solid tumors.[3][4] These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation.[1] Enasidenib selectively targets mutant IDH2 proteins, leading to a reduction in 2-HG levels and inducing differentiation of malignant cells.[1][2][5] Preclinical studies utilizing in vivo xenograft mouse models have been instrumental in evaluating the efficacy and mechanism of action of enasidenib.

These application notes provide an overview of the use of enasidenib in xenograft models of both hematologic malignancies and solid tumors, complete with detailed experimental protocols and representative data.

Mechanism of Action

Enasidenib allosterically inhibits the mutant IDH2 enzyme, preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[1] The subsequent decrease in intracellular 2-HG levels restores the function of α-KG-dependent dioxygenases, including TET family enzymes, which are involved in DNA demethylation. This reversal of hypermethylation promotes the differentiation of immature blasts into mature myeloid cells in AML.[2][5] In solid tumors, such as chondrosarcoma, the reduction in 2-HG is associated with the repression of proliferative pathways.

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH2 cluster_2 Treatment with Enasidenib Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Energy Production Dioxygenases Dioxygenases aKG->Dioxygenases Normal Epigenetic Regulation Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut Mutant IDH2 Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG Neomorphic Activity Dioxygenases_mut α-KG-Dependent Dioxygenases Two_HG->Dioxygenases_mut Inhibition Differentiation_Block Blocked Cellular Differentiation Dioxygenases_mut->Differentiation_Block Enasidenib Enasidenib Mutant_IDH2_Inhibited Mutant IDH2 Enasidenib->Mutant_IDH2_Inhibited Inhibition Two_HG_reduced Reduced 2-HG Mutant_IDH2_Inhibited->Two_HG_reduced Reduced 2-HG Production Restored_Differentiation Restored Cellular Differentiation Dioxygenases_restored Restored Dioxygenase Activity Two_HG_reduced->Dioxygenases_restored Restored Function Dioxygenases_restored->Restored_Differentiation

Caption: Mechanism of action of Enasidenib in cells with mutant IDH2.

Experimental Protocols

Protocol 1: Patient-Derived Xenograft (PDX) Model of Acute Myeloid Leukemia (AML)

This protocol describes the establishment of an AML PDX model to evaluate the efficacy of enasidenib.

1. Cell Preparation and Implantation:

  • Thaw cryopreserved primary AML patient cells with an IDH2 mutation in a 37°C water bath.

  • To maximize viability, resuspend cells gently in media containing 20% Fetal Bovine Serum (FBS) and keep on ice.

  • Wash cells and resuspend in an appropriate buffer (e.g., PBS with 2% FBS) at a concentration of 1-5 x 10^6 viable cells per 100 µL.

  • Sublethally irradiate (e.g., 2 Gy) immunodeficient mice (e.g., NOD/SCID or NSG) 24 hours prior to injection to facilitate engraftment.

  • Inject the cell suspension intravenously (i.v.) via the tail vein.

2. Monitoring Engraftment:

  • Starting 3-4 weeks post-implantation, monitor engraftment of human leukemic cells (hCD45+) in the peripheral blood weekly via flow cytometry.

3. Treatment with Enasidenib:

  • Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and vehicle control groups.

  • Prepare enasidenib in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween-80 in sterile water).

  • Administer enasidenib or vehicle daily via oral gavage. Dosing can range from 5-45 mg/kg for monotherapy or 40 mg/kg twice daily for combination studies.[1][6]

4. Efficacy Evaluation:

  • Monitor animal health and body weight regularly.

  • Assess tumor burden by measuring the percentage of hCD45+ cells in peripheral blood and bone marrow at specified time points.

  • At the end of the study, collect bone marrow, spleen, and peripheral blood for analysis of leukemic cell infiltration and differentiation markers (e.g., CD11b, CD14, CD15) by flow cytometry.[1]

  • Measure 2-HG levels in plasma or bone marrow aspirates to confirm target engagement.

AML_PDX_Workflow start Start: IDH2-mutant AML Patient Sample thaw Thaw and Prepare Cells start->thaw inject Inject Cells into Immunodeficient Mice thaw->inject monitor Monitor Engraftment (hCD45+ in Blood) inject->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat_enasidenib Treat with Enasidenib (Oral Gavage) randomize->treat_enasidenib treat_vehicle Treat with Vehicle (Control) randomize->treat_vehicle evaluate Evaluate Efficacy treat_enasidenib->evaluate treat_vehicle->evaluate analysis Endpoint Analysis: - Leukemic Burden (Flow Cytometry) - Differentiation Markers - 2-HG Levels evaluate->analysis Solid_Tumor_Xenograft_Workflow start Start: IDH2-mutant Solid Tumor Cell Line culture Cell Culture and Harvest start->culture inject Subcutaneous Injection with Matrigel culture->inject monitor Monitor Tumor Growth (Calipers) inject->monitor randomize Randomize Mice when Tumors reach ~100 mm³ monitor->randomize treat_enasidenib Treat with Enasidenib (35 mg/kg, b.i.d.) randomize->treat_enasidenib treat_vehicle Treat with Vehicle (Control) randomize->treat_vehicle evaluate Monitor Tumor Volume and Body Weight treat_enasidenib->evaluate treat_vehicle->evaluate analysis Endpoint Analysis: - Final Tumor Weight and Volume - Biomarker Analysis (e.g., 2-HG) evaluate->analysis

References

Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following Enasidenib Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate (Idhifa®) is a targeted oral inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes. In patients with hematologic malignancies, such as acute myeloid leukemia (AML), harboring specific IDH2 mutations (R140Q, R172S, and R172K), the mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4][5] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, impaired hematopoietic differentiation, and the promotion of leukemogenesis.[1][2][3] Enasidenib selectively inhibits these mutant IDH2 enzymes, leading to a significant reduction in 2-HG levels and the restoration of normal myeloid differentiation.[1][2][4][5][6] Monitoring 2-HG levels in patients treated with enasidenib is a critical biomarker of target engagement and therapeutic response.[7][8][9] These application notes provide detailed protocols for the accurate quantification of 2-HG in biological samples.

Mechanism of Action of this compound

Mutations in the IDH2 gene confer a new enzymatic activity that results in the excessive production of 2-HG.[1][3] This oncometabolite interferes with cellular metabolism and epigenetic regulation. Enasidenib specifically binds to and inhibits the mutant IDH2 protein, thereby blocking the production of 2-HG.[1][2][3] This reduction in 2-HG levels allows for the restoration of normal cellular differentiation processes.[1][4]

Enasidenib_Mechanism cluster_0 Normal Cell cluster_1 IDH2-Mutated Cancer Cell cluster_2 Treatment with Enasidenib Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH2 Cellular\nDifferentiation Cellular Differentiation alpha-KG->Cellular\nDifferentiation Isocitrate_mut Isocitrate alpha-KG_mut alpha-Ketoglutarate (alpha-KG) Isocitrate_mut->alpha-KG_mut Wild-Type IDH2 2-HG 2-Hydroxyglutarate (2-HG) alpha-KG_mut->2-HG Mutant IDH2 Block Block in Myeloid Differentiation 2-HG->Block Enasidenib Enasidenib Mutant_IDH2_Inhibited Mutant IDH2 (Inhibited) Enasidenib->Mutant_IDH2_Inhibited Inhibits Restored_Diff Restored Myeloid Differentiation Mutant_IDH2_Inhibited->Restored_Diff Leads to alpha-KG_treat alpha-KG

Caption: Mechanism of action of this compound.

Quantitative Data on 2-HG Levels

Clinical studies have demonstrated a significant reduction in 2-HG levels in patients with IDH2-mutated AML following treatment with enasidenib.

ParameterValueReference
Baseline 2-HG in IDH-mutant AML Median: 3,004 ng/mL (Range: 10 - 30,000 ng/mL)[10]
Baseline 2-HG in IDH wild-type AML Median: 61 ng/mL (Range: 10 - 14,181 ng/mL)[10]
Baseline 2-HG in Healthy Volunteers Median: 48 ng/mL (Range: 33 - 176 ng/mL)[10]
Median 2-HG Suppression with Enasidenib 90.6%[3]
Median 2-HG Suppression (IDH2-R140) 94.9%[3]
Median 2-HG Suppression (IDH2-R172) 70.9%[3]
Remission 2-HG Level Associated with Improved OS <200 ng/mL[10]

Experimental Protocols

Accurate measurement of 2-HG is crucial for monitoring the therapeutic efficacy of enasidenib. The following are detailed protocols for two common methods for 2-HG quantification.

Protocol 1: 2-HG Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 2-HG in various biological matrices.[7][8][9]

Workflow for LC-MS/MS Measurement of 2-HG

LCMS_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) Protein_Precipitation 2. Protein Precipitation (e.g., with Methanol) Sample_Collection->Protein_Precipitation Derivatization 3. Chiral Derivatization (e.g., with DATAN) Protein_Precipitation->Derivatization LC_Separation 4. Liquid Chromatography (Separation of D- and L-2-HG) Derivatization->LC_Separation MS_Detection 5. Tandem Mass Spectrometry (Detection and Quantification) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Standard Curve and Concentration Calculation) MS_Detection->Data_Analysis

Caption: General workflow for 2-HG measurement by LC-MS/MS.

Materials and Reagents:

  • Biological sample (plasma, serum, urine, or tissue homogenate)

  • Stable isotope-labeled internal standard (e.g., 13C5-2-HG)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Diacetyl-L-tartaric anhydride (DATAN) for chiral derivatization[11]

  • LC-MS/MS system with a C18 or HILIC column

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • For plasma or serum: To 50 µL of sample, add 200 µL of cold methanol containing the internal standard.

    • For urine: Dilute urine samples with water as needed. To 20 µL of diluted urine, add 250 µL of methanol with the internal standard.[11]

    • For tissue: Homogenize tissue in an appropriate buffer and perform protein quantification. Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Protein Precipitation:

    • Vortex the sample and solvent mixture vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (for enantiomeric separation):

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the residue in a solution of DATAN in a suitable solvent (e.g., dichloromethane/acetic anhydride).

    • Incubate at a specified temperature and time to allow for the derivatization reaction to complete.[11]

    • Dry the sample again under nitrogen and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the analytes using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the parent and daughter ions for 2-HG and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of 2-HG in the samples by interpolating from the standard curve.

Protocol 2: Enzymatic Assay for D-2-HG Measurement

Enzymatic assays offer a more rapid and cost-effective method for quantifying D-2-HG levels and are suitable for high-throughput screening.[12][13][14]

Enzymatic_Assay D-2-HG D-2-Hydroxyglutarate (D-2-HG) alpha-KG alpha-Ketoglutarate (alpha-KG) D-2-HG->alpha-KG Oxidation NAD NAD+ NADH NADH + H+ NAD->NADH Reduction Detection Detection (Absorbance or Fluorescence) NADH->Detection HGDH D-2-HGDH HGDH->alpha-KG HGDH->NADH

References

Application Note: Enasidenib Mesylate for In Vitro Myeloid Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enasidenib Mesylate is a first-in-class, oral, selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] In acute myeloid leukemia (AML) patients with IDH2 mutations, the mutant enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in myeloid differentiation.[4][5][6][7] Enasidenib targets the mutant IDH2 protein, reduces 2-HG levels, and restores normal hematopoietic differentiation, making it a crucial tool for studying myeloid biology and a therapeutic agent for IDH2-mutated AML.[4][8][9] This document provides detailed protocols for inducing myeloid differentiation in IDH2-mutant cell lines using this compound in vitro.

Mechanism of Action

Mutations in the IDH2 gene, commonly at residues R140 and R172, confer a neomorphic enzyme activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4][8] Elevated 2-HG levels competitively inhibit α-KG-dependent enzymes, such as TET family DNA hydroxylases and histone demethylases.[4][7] This results in widespread DNA and histone hypermethylation, which blocks hematopoietic progenitor cells from differentiating into mature myeloid cells.[4][5][9]

Enasidenib is a potent, allosteric inhibitor that selectively binds to and inhibits the mutant forms of the IDH2 enzyme.[4][10] By blocking the production of 2-HG, Enasidenib alleviates the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic patterns and promoting the terminal differentiation of leukemic blasts into mature myeloid cells, such as neutrophils.[1][6][9][10]

Enasidenib_Mechanism_of_Action cluster_0 Normal Cell cluster_1 IDH2-Mutant AML Cell Isocitrate_norm Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate_norm->WT_IDH2 aKG_norm α-Ketoglutarate Dioxygenases_norm α-KG Dependent Dioxygenases aKG_norm->Dioxygenases_norm Cofactor WT_IDH2->aKG_norm Differentiation_norm Normal Myeloid Differentiation Dioxygenases_norm->Differentiation_norm Enables Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate Isocitrate_mut->aKG_mut via Krebs Cycle Mutant_IDH2 Mutant IDH2 (R140Q, R172K) aKG_mut->Mutant_IDH2 Oncometabolite 2-Hydroxyglutarate (2-HG) Mutant_IDH2->Oncometabolite Neomorphic Activity Dioxygenases_mut α-KG Dependent Dioxygenases Oncometabolite->Dioxygenases_mut Inhibits Block Differentiation Block Dioxygenases_mut->Block Leads to Enasidenib Enasidenib Enasidenib->Mutant_IDH2 Inhibits

Caption: Mechanism of Enasidenib in IDH2-mutant cells.

Data Presentation

Table 1: In Vitro Potency of Enasidenib Against Mutant IDH2 Isoforms

This table summarizes the half-maximal inhibitory concentrations (IC50) of Enasidenib for different IDH2 mutant enzymes. Enasidenib is significantly more potent against mutant forms than the wild-type enzyme.[11]

Target EnzymeIC50 (µM)Reference
IDH2-R140Q/WT Heterodimer0.03[1]
IDH2-R172K/WT Heterodimer0.01[1]
IDH2-R140Q Homodimer0.10[1]
Wild-Type IDH2~40x higher than mutant forms[11]
Table 2: Key Myeloid Differentiation Markers Upregulated by Enasidenib

Treatment with Enasidenib induces the expression of cell surface antigens associated with mature myeloid cells.

MarkerCell Type AssociationObservationReference
CD11bGranulocytes, MonocytesIncreased expression in AML cells post-treatment[1][2]
CD14Monocytes, MacrophagesUpregulated in differentiating AML cells[1]
CD15GranulocytesIncreased expression indicates granulocytic differentiation[1]

Experimental Protocols

The following protocols provide a framework for inducing and assessing myeloid differentiation in IDH2-mutant AML cell lines using this compound.

Protocol 1: Cell Culture and Enasidenib Treatment

This protocol describes the maintenance of IDH2-mutant cells and treatment with Enasidenib to induce differentiation.

A. Materials and Reagents

  • IDH2-mutant AML cell line (e.g., TF-1 erythroleukemia cells engineered to express IDH2-R140Q)[1]

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Recombinant human cytokines (if required for cell line, e.g., GM-CSF for TF-1 cells)

  • Sterile, tissue culture-treated flasks and plates

  • Trypan blue solution and hemocytometer or automated cell counter

B. Preparation of Enasidenib Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

C. Cell Seeding and Treatment

  • Culture the IDH2-mutant AML cells according to standard protocols. Ensure cells are in the logarithmic growth phase and show >95% viability before starting the experiment.

  • Count the cells and adjust the density to 0.5 - 1 x 10⁵ cells/mL in fresh, pre-warmed complete medium.

  • Seed the cells into a multi-well plate (e.g., 6-well or 12-well).

  • Prepare serial dilutions of Enasidenib from the stock solution in complete medium to achieve final concentrations. A typical dose-response range is 0.1 µM to 10 µM.

  • Include a vehicle control group treated with an equivalent volume of DMSO (final concentration typically ≤0.1%).

  • Add the diluted Enasidenib or vehicle to the appropriate wells.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 4-7 days. Replace the medium with fresh medium containing Enasidenib every 2-3 days.

Protocol 2: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol details the use of flow cytometry to quantify the expression of myeloid differentiation markers.

A. Materials and Reagents

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies against human myeloid markers (e.g., FITC-CD11b, PE-CD14, APC-CD15)

  • Viability dye (e.g., 7-AAD or DAPI)

  • Flow cytometer

B. Staining Procedure

  • After the incubation period, harvest the cells from each well into flow cytometry tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells by resuspending the pellet in 1 mL of cold PBS, then repeat the centrifugation.

  • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.

  • Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer.

  • Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Just before analysis, add the viability dye according to the manufacturer's instructions.

C. Data Acquisition and Analysis

  • Acquire data on a calibrated flow cytometer.

  • Gate on the live, single-cell population using forward scatter, side scatter, and the viability dye.

  • Analyze the expression of CD11b, CD14, and CD15 on the live cell gate.

  • Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker. Compare the results from Enasidenib-treated samples to the vehicle control.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture IDH2-Mutant AML Cells Seed_Cells 3. Seed Cells in Plates Cell_Culture->Seed_Cells Prepare_Drug 2. Prepare Enasidenib Stock & Dilutions Treat_Cells 4. Add Enasidenib or Vehicle (DMSO) Prepare_Drug->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for 4-7 Days Treat_Cells->Incubate Harvest 6. Harvest & Wash Cells Incubate->Harvest Stain 7. Stain with Antibodies (CD11b, CD14, etc.) Harvest->Stain Analyze 8. Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for in vitro myeloid differentiation assay.

Expected Results

Upon treatment with Enasidenib, IDH2-mutant AML cells are expected to show a dose-dependent increase in the percentage of cells expressing mature myeloid markers like CD11b and CD14.[1] This phenotypic change is the hallmark of myeloid differentiation. Morphological changes, such as a decreased nuclear-to-cytoplasmic ratio and nuclear condensation, may also be observed. The primary mechanism of action is differentiation induction rather than direct cytotoxicity or apoptosis.[10] It is important to note that suppression of 2-HG levels precedes the clinical or cellular response.[9]

References

Application Notes and Protocols: Synergistic Effects of Enasidenib Mesylate and Azacitidine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enasidenib mesylate, a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and azacitidine, a DNA methyltransferase (DNMT) inhibitor, have demonstrated synergistic anti-leukemic effects in in vitro studies. This combination therapy promotes enhanced cell differentiation and apoptosis in acute myeloid leukemia (AML) cells harboring IDH2 mutations. These application notes provide a summary of the key in vitro findings and detailed protocols for assessing the synergistic effects of this drug combination.

Preclinical in vitro studies have shown that the combination of enasidenib and azacitidine leads to greater-than-additive increases in hemoglobin and a reduction in leukemic stem and progenitor cell populations.[1] The underlying mechanism involves the cooperative hypomethylation of DNA. Enasidenib inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), which in turn reactivates TET (ten-eleven translocation) enzymes. This reactivation leads to an increase in 5-hydroxymethylcytosine (5hmC). Azacitidine, on the other hand, inhibits DNMTs, leading to a decrease in 5-methylcytosine (5mC). The combined action results in a more profound reduction in DNA methylation than either agent alone, ultimately promoting leukemic cell differentiation.[2]

Data Summary

The following tables summarize the quantitative data from in vitro studies investigating the synergistic effects of enasidenib and azacitidine.

Table 1: Enhanced Differentiation of TF-1 Cells Overexpressing IDH2-R140Q

TreatmentHemoglobinization (Fold Change vs. Control)Hemoglobin γ RNA Expression (Fold Change vs. Control)
EnasidenibData not availableData not available
AzacitidineData not availableData not available
Enasidenib + AzacitidineEnhanced compared to single agents[2]Enhanced compared to single agents[2]

Table 2: Differentiation of Primary AML Samples (IDH2-R140Q or R172K)

TreatmentCD34+ Cells (% of viable cells)CD15+ Cells (% of viable cells)
EnasidenibData not availableData not available
AzacitidineData not availableData not available
Enasidenib + AzacitidineReduced to a greater extent than single agents[3]Increased to a greater extent than single agents[3]

Table 3: DNA Methylation Changes in TF-1 Cells Overexpressing IDH2-R140Q

Treatment5-hydroxymethylcytosine (5hmC) Levels5-methylcytosine (5mC) LevelsLoci with Increased 5hmC and Reduced 5mC
EnasidenibIncreased[2][3]Data not availableData not available
AzacitidineData not availableReduced7.4%[2][3]
Enasidenib + AzacitidineIncreasedReduced at a greater number of sites than azacitidine alone[2][3]25.8%[2][3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of enasidenib and azacitidine on the viability of leukemic cell lines.

Materials:

  • Leukemic cell line (e.g., TF-1 with IDH2 mutation)

  • Complete culture medium

  • This compound

  • Azacitidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 0.5-1.0 × 10⁵ cells/mL in 100 µL of complete culture medium.

  • Prepare serial dilutions of enasidenib, azacitidine, and the combination of both drugs.

  • Add the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • If using suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells. Carefully aspirate the supernatant.

  • Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemic cells treated with enasidenib and azacitidine.

Materials:

  • Leukemic cell line or primary AML cells

  • This compound

  • Azacitidine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 1 x 10⁶ cells in appropriate culture vessels and treat with enasidenib, azacitidine, the combination, or vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of leukemic cells following treatment.

Materials:

  • Leukemic cell line

  • This compound

  • Azacitidine

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat approximately 1 x 10⁶ cells with the drugs or vehicle control.

  • Harvest and wash the cells once with PBS.

  • Fix the cells by resuspending the pellet in 400 µL of PBS and adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.

  • Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Synergy_Mechanism cluster_enasidenib Enasidenib Action cluster_azacitidine Azacitidine Action cluster_outcome Synergistic Outcome Enasidenib Enasidenib mutant_IDH2 Mutant IDH2 Enasidenib->mutant_IDH2 inhibits Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH2->Two_HG produces TET TET Enzymes Two_HG->TET inhibits Five_hmC 5-hydroxymethylcytosine (5hmC) TET->Five_hmC produces Hypomethylation Cooperative DNA Hypomethylation Five_hmC->Hypomethylation Azacitidine Azacitidine DNMT DNA Methyltransferases (DNMTs) Azacitidine->DNMT inhibits Five_mC 5-methylcytosine (5mC) DNMT->Five_mC produces Five_mC->Hypomethylation Differentiation Enhanced Cell Differentiation Hypomethylation->Differentiation

Caption: Mechanism of synergistic action of Enasidenib and Azacitidine.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Assays start Start: Leukemic Cells (in vitro) treatment Treatment Groups: - Vehicle Control - Enasidenib - Azacitidine - Enasidenib + Azacitidine start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle differentiation Differentiation Markers (Flow Cytometry) treatment->differentiation methylation DNA Methylation (5hmC/5mC Analysis) treatment->methylation end Data Analysis: Assess Synergy viability->end apoptosis->end cell_cycle->end differentiation->end methylation->end

Caption: General workflow for in vitro synergy studies.

References

Application Notes and Protocols for Enasidenib Mesylate Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Enasidenib Mesylate, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML).

Introduction

This compound (IDHIFA®) is an oral, small-molecule inhibitor of mutated IDH2 proteins. Mutations in the IDH2 gene are found in a significant subset of patients with AML and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation, histone and DNA hypermethylation, and a block in hematopoietic differentiation. Enasidenib selectively targets mutant IDH2 enzymes, leading to a reduction in 2-HG levels, restoration of normal cellular differentiation, and subsequent anti-leukemic effects. PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, are invaluable preclinical tools that recapitulate the heterogeneity and biology of human cancers, making them ideal for evaluating targeted therapies like Enasidenib.

Mechanism of Action

Enasidenib allosterically inhibits the mutant IDH2 enzyme, preventing the conversion of α-ketoglutarate to 2-HG. This reduction in oncometabolite levels relieves the inhibition of α-KG-dependent enzymes, such as TET DNA hydroxylases, leading to the demethylation of DNA and histones. This epigenetic reprogramming allows for the differentiation of leukemic blasts into mature myeloid cells.

Enasidenib Mechanism of Action cluster_0 Mitochondrion cluster_1 Epigenetic Regulation cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle mut_Isocitrate Isocitrate mut_aKG α-Ketoglutarate mut_Isocitrate->mut_aKG Mutant IDH2 Two_HG 2-Hydroxyglutarate (Oncometabolite) mut_aKG->Two_HG TET_Enzymes TET Enzymes (DNA Demethylation) Two_HG->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition Differentiation_Block Block in Myeloid Differentiation Restored_Differentiation Restored Myeloid Differentiation TET_Enzymes->Restored_Differentiation Histone_Demethylases->Restored_Differentiation AML_Progression AML Progression Differentiation_Block->AML_Progression Enasidenib Enasidenib Mesylate Enasidenib->mut_aKG Inhibition of Mutant IDH2

Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.

Quantitative Data from Preclinical PDX Studies

The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of Enasidenib, both as a monotherapy and in combination with the BCL-2 inhibitor Venetoclax, in three distinct AML PDX models harboring IDH2R140Q and NPM1c mutations.

Table 1: Treatment Regimens in AML PDX Models

Treatment ArmDrug(s)DosageAdministration RouteSchedule
1VehicleN/AOral GavageDaily
2Enasidenib40 mg/kgOral GavageTwice Daily
3Venetoclax100 mg/kgOral GavageDaily
4Enasidenib + Venetoclax40 mg/kg + 100 mg/kgOral GavageConcurrent
5Enasidenib -> Venetoclax40 mg/kg -> 100 mg/kgOral GavageSequential
6Venetoclax -> Enasidenib100 mg/kg -> 40 mg/kgOral GavageSequential

Source: Chan et al., Blood, 2018

Table 2: Reduction in Leukemia Engraftment in AML PDX Models after 12 Weeks of Treatment

PDX ModelTreatment ArmMean Reduction in Human CD45+ Cells (%)
Model 1 (Responder) VehicleBaseline
Enasidenib AloneSignificant Reduction
Venetoclax AloneModerate Reduction
Concurrent Combination Greatest Reduction
Sequential (Ena -> Ven)Reduced Efficacy vs. Concurrent
Sequential (Ven -> Ena)Reduced Efficacy vs. Concurrent
Model 2 (Responder) VehicleBaseline
Enasidenib AloneSignificant Reduction
Venetoclax AloneModerate Reduction
Concurrent Combination Greatest Reduction
Sequential (Ena -> Ven)Reduced Efficacy vs. Concurrent
Sequential (Ven -> Ena)Reduced Efficacy vs. Concurrent
Model 3 (Non-Responder) VehicleBaseline
All Treatment ArmsMinimal to No Reduction

Note: Specific percentage reductions were not detailed in the available literature, but the relative efficacy is described. Concurrent treatment with Enasidenib and Venetoclax demonstrated the most significant reduction in leukemia engraftment in the responsive PDX models.

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the general steps for establishing AML PDX models.

AML_PDX_Establishment_Workflow Patient_Sample 1. Obtain Patient Bone Marrow/Peripheral Blood Mononuclear_Cells 2. Isolate Mononuclear Cells (Ficoll-Paque) Patient_Sample->Mononuclear_Cells Cell_Viability 3. Assess Cell Viability (Trypan Blue) Mononuclear_Cells->Cell_Viability Injection 5. Intravenous or Intra-femoral Injection of Cells Cell_Viability->Injection Immunodeficient_Mice 4. Prepare Immunodeficient Mice (e.g., NSG mice) Immunodeficient_Mice->Injection Engraftment_Monitoring 6. Monitor Engraftment (hCD45+ cells in peripheral blood) Injection->Engraftment_Monitoring Expansion 7. Expand Engrafted Mice for Treatment Studies Engraftment_Monitoring->Expansion

Caption: Workflow for establishing AML patient-derived xenograft models.

Materials:

  • Fresh patient bone marrow or peripheral blood with a high blast count

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Trypan blue solution

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)

  • Sterile syringes and needles

Procedure:

  • Sample Collection and Processing: Obtain fresh bone marrow aspirate or peripheral blood from consenting AML patients. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Viability and Counting: Wash the isolated cells with PBS containing 2% FBS. Assess cell viability and count using a hemocytometer and trypan blue exclusion.

  • Mouse Strain: Utilize highly immunodeficient mice, such as NSG mice, to support the engraftment of human hematopoietic cells.

  • Cell Injection: Resuspend the viable AML cells in sterile PBS. Inject the cells into the mice via the tail vein (intravenous) or directly into the bone marrow cavity of the femur (intra-femoral). The number of cells injected will depend on the blast percentage and viability of the patient sample.

  • Engraftment Monitoring: Beginning 4-6 weeks post-injection, monitor the level of human cell engraftment by performing flow cytometry on peripheral blood samples. Stain for human CD45 (hCD45) to identify the population of human hematopoietic cells.

  • Expansion of PDX Models: Once a sufficient level of engraftment is achieved (typically >1% hCD45+ cells in the peripheral blood), the mice can be used for treatment studies or the bone marrow can be harvested and passaged into secondary recipient mice for cohort expansion.

This compound Administration in PDX Models

Materials:

  • This compound

  • Vehicle for reconstitution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Dosing: Based on preclinical studies, a dosage of 40 mg/kg administered twice daily has been shown to be effective.

  • Administration: Administer the prepared Enasidenib solution to the mice via oral gavage. Ensure proper technique to avoid injury to the animal.

  • Treatment Schedule: Continue treatment for the duration of the study, as outlined in the experimental design (e.g., 12 weeks).

Biomarker Analysis: Flow Cytometry for Leukemia Engraftment

This protocol describes the analysis of human leukemia engraftment in the bone marrow of PDX mice.

Flow_Cytometry_Workflow BM_Harvest 1. Harvest Bone Marrow from Femurs and Tibias Single_Cell_Suspension 2. Prepare Single-Cell Suspension BM_Harvest->Single_Cell_Suspension RBC_Lysis 3. Red Blood Cell Lysis Single_Cell_Suspension->RBC_Lysis Cell_Staining 4. Stain with Fluorescently Labeled Antibodies (e.g., hCD45, mCD45) RBC_Lysis->Cell_Staining Flow_Cytometry_Acquisition 5. Acquire Data on a Flow Cytometer Cell_Staining->Flow_Cytometry_Acquisition Data_Analysis 6. Analyze Data to Quantify %hCD45+ Cells Flow_Cytometry_Acquisition->Data_Analysis

Caption: Workflow for flow cytometric analysis of leukemia engraftment.

Materials:

  • Harvested bone marrow from PDX mice

  • PBS with 2% FBS

  • ACK lysis buffer

  • Fluorescently conjugated antibodies (e.g., anti-human CD45, anti-mouse CD45)

  • Flow cytometer

Procedure:

  • Bone Marrow Harvest: Euthanize the mice and dissect the femurs and tibias. Flush the bone marrow with PBS containing 2% FBS to create a single-cell suspension.

  • Red Blood Cell Lysis: Lyse the red blood cells using ACK lysis buffer.

  • Antibody Staining: Resuspend the cells in staining buffer and incubate with fluorescently labeled antibodies against human and mouse CD45. This allows for the clear distinction between human leukemic cells and mouse hematopoietic cells.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of human CD45+ cells within the total live cell population. This percentage represents the level of leukemia engraftment.

Conclusion

This compound demonstrates significant anti-leukemic activity in preclinical PDX models of IDH2-mutant AML, particularly when used in combination with other targeted agents like Venetoclax. The protocols outlined in these application notes provide a framework for researchers to effectively utilize PDX models to further investigate the efficacy and mechanisms of Enasidenib and to explore novel combination therapies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to inform clinical drug development.

Troubleshooting & Optimization

Enasidenib Mesylate solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Enasidenib Mesylate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Multiple suppliers report a solubility of approximately 80-100 mg/mL in fresh, anhydrous DMSO.[1][2][3] To achieve this concentration, sonication may be recommended.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[3]

Q2: How soluble is this compound in aqueous solutions or cell culture media?

A2: this compound is practically insoluble in aqueous solutions across a physiological pH range (pH 1.2 and 7.4), with a reported solubility of ≤ 74 µg/mL.[4] Direct dissolution in cell culture media is not recommended due to its low aqueous solubility. The standard practice is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the culture medium.

Q3: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?

A3: To prepare a working solution, first create a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should then be serially diluted with either DMSO or the cell culture medium to an intermediate concentration before adding it to the final culture system. This gradual dilution helps prevent precipitation of the compound. For instance, to achieve a final concentration of 1 µM in your cell culture, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add 2 µL of the 1 mM solution to 2 mL of cell culture medium.[1]

Q4: Can I store the this compound stock solution?

A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -80°C for up to a year or -20°C for up to one month.[3][5]

Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 80 - 100 mg/mL~140.48 - 175.60 mMSonication is recommended. Use fresh, anhydrous DMSO.[1][2][3]
Aqueous Solutions (pH 1.2 - 7.4)≤ 0.074 mg/mLNot ApplicablePractically insoluble.[4]
Water0.0235 mg/mLNot Applicable

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Cell Culture Experiments
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Sterile, pyrogen-free pipette tips

    • Vortex mixer

    • Sonicator (optional, but recommended)

    • Appropriate cell culture medium

  • Preparation of 10 mM Stock Solution in DMSO:

    • Calculate the required amount of this compound powder for your desired volume of 10 mM stock solution (Molecular Weight: 569.48 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, sterile DMSO to the tube.

    • Vortex the solution thoroughly for several minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution at a low frequency until it becomes clear.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3][5]

  • Preparation of Working Solution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution to an intermediate concentration using either DMSO or your cell culture medium. This is a critical step to prevent precipitation. For example, dilute the 10 mM stock 1:10 in sterile culture medium to get a 1 mM intermediate solution.

    • Add the appropriate volume of the intermediate solution to your cell culture plates containing the final volume of medium to achieve the desired final concentration (e.g., 1 µM, 10 µM).

    • Gently mix the contents of the well or plate to ensure even distribution of the compound.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in culture medium The compound's low aqueous solubility. Adding a high concentration of the DMSO stock directly to the aqueous medium can cause it to crash out of solution.Perform serial dilutions of the DMSO stock solution in the culture medium. For example, prepare an intermediate dilution before making the final working solution.[1]
Inconsistent experimental results Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes and store them at -80°C. Avoid repeated freezing and thawing.[3]
Inaccurate initial concentration of the stock solution.Ensure the this compound powder is accurately weighed and completely dissolved in DMSO. Use of sonication can aid in complete dissolution.[1]
Cell toxicity observed in control group High concentration of DMSO in the final culture medium.Ensure the final concentration of DMSO in your experiments is non-toxic to your specific cell line (typically ≤ 0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the experimental group).

Visualizations

Signaling Pathway of Enasidenib

Enasidenib_Signaling_Pathway cluster_pathway mutant_IDH2 Mutant IDH2 (R140Q, R172K) two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH2->two_HG Neomorphic Activity Hypermethylation DNA & Histone Hypermethylation mutant_IDH2->Hypermethylation alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mutant_IDH2 TET2 TET2 Demethylases two_HG->TET2 Inhibition Enasidenib Enasidenib Enasidenib->mutant_IDH2 Inhibition Differentiation Myeloid Differentiation Enasidenib->Differentiation Differentiation_Block Blocked Myeloid Differentiation Hypermethylation->Differentiation_Block Hypermethylation->Differentiation_Block AML AML Proliferation Differentiation_Block->AML Differentiation_Block->AML

Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring myeloid differentiation.

Experimental Workflow for Enasidenib Solution Preparation

Enasidenib_Workflow start Start weigh Weigh Enasidenib Mesylate Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw For Experiment serial_dilute Serial Dilution in Culture Medium thaw->serial_dilute working_solution Final Working Solution serial_dilute->working_solution add_to_cells Add to Cell Culture working_solution->add_to_cells end Experiment add_to_cells->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Enasidenib Mesylate Resistance in AML

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to Enasidenib Mesylate in Acute Myeloid Leukemia (AML) cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Enasidenib?

Primary, or de novo, resistance occurs when AML cells fail to respond to Enasidenib from the outset. Key mechanisms include:

  • Co-occurring Genetic Mutations: The presence of mutations in genes associated with proliferative signaling pathways, particularly the Receptor Tyrosine Kinase (RTK)/RAS pathway (e.g., NRAS, KRAS, PTPN11, FLT3), is a major driver of primary resistance.[1][2][3] These mutations provide alternative survival and growth signals that bypass the effects of IDH2 inhibition.

  • High Mutational Burden: A higher number of co-mutations at diagnosis has been correlated with a poorer response to Enasidenib monotherapy.[4]

  • Leukemia Stemness: A less-differentiated, stem-cell-like phenotype in leukemia cells can contribute to intrinsic resistance.[1] The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant IDH2, can enhance leukemia stemness, paradoxically contributing to resistance against a drug that targets its production.[2]

Q2: My AML cells initially responded to Enasidenib but have now relapsed. What are the common acquired resistance mechanisms?

Acquired resistance develops after an initial response to therapy. The most well-documented mechanisms are:

  • Second-Site IDH2 Mutations: New mutations can emerge within the IDH2 gene itself. These often occur at the dimer interface where Enasidenib binds (e.g., Q316E, I319M).[2][5] These mutations can prevent the drug from binding effectively, thereby restoring 2-HG production.[6] A notable finding is that these mutations can occur in trans, meaning on the wild-type (non-cancer-driving) IDH2 allele.[6][7]

  • IDH Isoform Switching: Cells can acquire a new mutation in the IDH1 gene while under treatment with the IDH2-specific inhibitor Enasidenib.[2][8] This leads to the production of 2-HG from a different enzyme, rendering Enasidenib ineffective.[8]

  • Clonal Evolution: The outgrowth of a pre-existing or newly evolved subclone that does not depend on the IDH2 mutation for its survival is a common mechanism of relapse.[2][9][10] These subclones may harbor other driver mutations that confer resistance.

  • Metabolic Reprogramming: Resistant cells can alter their metabolic pathways, for example by increasing their reliance on mitochondrial oxidative phosphorylation (OXPHOS), to survive the metabolic stress induced by IDH2 inhibition.[1][11][12]

Diagram: Overview of Enasidenib Resistance Mechanisms

Enasidenib_Resistance_Mechanisms cluster_0 Primary Resistance cluster_1 Acquired Resistance Primary No Initial Response to Enasidenib RTK Co-mutations in RTK/RAS Pathway (NRAS, FLT3, etc.) Primary->RTK Stemness Leukemia Stemness (Wnt/β-catenin) Primary->Stemness Acquired Relapse After Initial Response SecondSite Second-Site IDH2 Mutations (Q316E, I319M) Acquired->SecondSite Isoform IDH Isoform Switching (Acquired IDH1 Mutation) Acquired->Isoform Clonal Clonal Evolution Acquired->Clonal Metabolic Metabolic Reprogramming (e.g., OXPHOS) Acquired->Metabolic Enasidenib Enasidenib Treatment on IDH2-mutant AML Cell Enasidenib->Primary Fails Enasidenib->Acquired Succeeds, then Fails

Caption: Primary vs. Acquired mechanisms of resistance to Enasidenib.

Q3: How do second-site IDH2 mutations confer resistance?

Enasidenib is an allosteric inhibitor that binds to the interface of the IDH2 enzyme dimer.[6] Second-site mutations, such as Q316E and I319M, are located precisely in this binding pocket.[5][6]

  • Steric Hindrance: The I319M mutation introduces a bulkier side chain that physically blocks Enasidenib from fitting into its binding site.[5]

  • Altered Binding Interactions: The Q316E mutation can disrupt critical hydrogen bonds between the drug and the enzyme, weakening the interaction and rendering inhibition ineffective.[5]

These mutations can occur in trans on the wild-type allele, forming a heterodimer with the oncogenic R140Q mutant allele. This resistant heterodimer can resume the production of 2-HG even in the presence of Enasidenib.[6][7]

Diagram: Mechanism of Second-Site Mutation (in trans)

Second_Site_Mutation Mechanism of Resistance via Second-Site IDH2 Mutation (in trans) cluster_sensitive Enasidenib Sensitive cluster_resistant Enasidenib Resistant IDH2_R140Q_A IDH2 R140Q Dimer_A Active Dimer (Produces 2-HG) IDH2_R140Q_A->Dimer_A IDH2_WT_A IDH2 WT IDH2_WT_A->Dimer_A No 2-HG No 2-HG Dimer_A->No 2-HG Enasidenib_A Enasidenib Enasidenib_A->Dimer_A Binds & Inhibits IDH2_R140Q_B IDH2 R140Q Dimer_B Resistant Dimer (Binding Site Blocked) IDH2_R140Q_B->Dimer_B IDH2_WT_B IDH2 WT (Acquires Q316E) IDH2_WT_B->Dimer_B 2-HG Production\nRestored 2-HG Production Restored Dimer_B->2-HG Production\nRestored Enasidenib_B Enasidenib Enasidenib_B->Dimer_B Cannot Bind

Caption: A second-site mutation in trans on the wild-type allele prevents Enasidenib binding.

Troubleshooting Guides & Experimental Protocols

Problem: My IDH2-mutant AML cells are showing increased resistance to Enasidenib (IC50 has shifted). How can I investigate the cause?

Here is a recommended experimental workflow to dissect the potential resistance mechanism.

Diagram: Experimental Workflow for Investigating Resistance

Experimental_Workflow cluster_genomic Genomic & Transcriptomic Analysis cluster_functional Functional & Metabolic Analysis cluster_interpretation Interpretation start Resistant Cell Population Identified ngs Targeted Next-Gen Sequencing (NGS) on IDH1/IDH2 genes start->ngs wes Whole Exome Seq (WES) or panel sequencing for RTK/RAS pathway genes start->wes viability Confirm IC50 Shift (Viability Assay) start->viability two_hg Measure Intracellular 2-HG Levels ngs->two_hg If new IDH1/2 mutation, correlate with 2-HG western Western Blot for p-ERK, p-AKT wes->western If RTK mutation, confirm pathway activation res_second_site IDH2 Q316/I319 mutation + Restored 2-HG => Second-site resistance two_hg->res_second_site res_isoform New IDH1 mutation + Restored 2-HG => Isoform switching two_hg->res_isoform metabolism Metabolic Flux Analysis (e.g., Seahorse Assay) viability->metabolism If no new mutations, investigate metabolic changes res_rtk RTK/RAS mutation + Active p-ERK => Signaling bypass western->res_rtk res_metabolic No key mutation + Altered OXPHOS => Metabolic reprogramming metabolism->res_metabolic

Caption: A stepwise workflow to identify the mechanism of acquired Enasidenib resistance.

Protocol 1: Mutation Analysis by Next-Generation Sequencing (NGS)

Objective: To identify second-site mutations in IDH2, isoform switching to IDH1, or new mutations in signaling pathway genes.

Methodology:

  • Sample Collection: Isolate genomic DNA from both the parental (sensitive) and the Enasidenib-resistant AML cell populations. For clinical samples, use bone marrow or peripheral blood mononuclear cells.[13]

  • Library Preparation: Prepare sequencing libraries using a targeted gene panel that covers, at a minimum, the full coding regions of IDH1 and IDH2, as well as hotspots in key signaling genes (NRAS, KRAS, PTPN11, FLT3).[14] Alternatively, use whole-exome sequencing for broader discovery.

  • Sequencing: Perform deep sequencing on a suitable platform (e.g., Illumina). Aim for high coverage to confidently detect subclonal mutations.[15] Long-read sequencing can also be used to determine if mutations are in cis or in trans.[16]

  • Data Analysis:

    • Align reads to the human reference genome.

    • Call genetic variants (SNPs and indels) using a somatic variant caller (e.g., MuTect2, VarScan2).

    • Compare variant allele frequencies (VAFs) between the sensitive and resistant samples. A significant increase in the VAF of a specific mutation in the resistant population suggests its role in resistance.

    • Annotate identified variants to determine their predicted functional impact.

Troubleshooting:

  • Issue: Low-frequency mutations are not detected.

    • Solution: Increase sequencing depth. Ensure your variant calling pipeline is optimized for detecting mutations at low VAFs (e.g., <5%).[17]

  • Issue: Ambiguity about whether two IDH2 mutations are on the same allele (cis) or different alleles (trans).

    • Solution: Use long-range PCR followed by subcloning and Sanger sequencing of individual clones, or employ long-read sequencing technologies that can phase variants across long distances.[7]

Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG)

Objective: To determine if resistance is associated with the restoration of the oncometabolite 2-HG. This is a critical functional readout of IDH inhibitor efficacy.

Methodology:

  • Sample Preparation: Culture sensitive and resistant cells with and without Enasidenib. After the desired incubation period, harvest cells and perform a metabolite extraction (e.g., using a methanol/acetonitrile/water solution).

  • Detection and Quantification: Analyze 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS). This is the gold standard for accurate quantification.[13][18] Commercially available colorimetric or fluorometric assay kits can also be used for a higher-throughput, though less sensitive, measurement.

  • Data Analysis: Normalize 2-HG levels to cell number or total protein concentration. Compare the levels between:

    • Untreated sensitive vs. untreated resistant cells.

    • Enasidenib-treated sensitive vs. Enasidenib-treated resistant cells. A failure to suppress 2-HG in treated resistant cells indicates a functional failure of the drug.

Troubleshooting:

  • Issue: High variability in 2-HG measurements.

    • Solution: Ensure a consistent and rapid metabolite extraction protocol to quench enzymatic activity. Normalize accurately to cell number or protein content. Run biological and technical replicates.

  • Issue: 2-HG levels remain suppressed at relapse.

    • Solution: This suggests a 2-HG-independent resistance mechanism, such as the activation of downstream signaling pathways or clonal evolution of a subclone that is not reliant on the IDH2 mutation.[19] Proceed to investigate signaling pathways (Protocol 4).

Protocol 3: Cell Viability / Drug Sensitivity (IC50) Assay

Objective: To quantify the degree of resistance to Enasidenib.

Methodology:

  • Cell Plating: Seed AML cells (e.g., 10,000-20,000 cells/well) in a 96-well plate in appropriate culture medium.[20][21]

  • Drug Treatment: Add a serial dilution of Enasidenib to the wells. Include a DMSO-only control.

  • Incubation: Incubate plates for a predefined period (e.g., 72-96 hours).

  • Viability Measurement: Assess cell viability using a suitable assay. Common methods include:

    • ATP-based luminescence assay (e.g., CellTiter-Glo): Measures the ATP content of viable cells, providing a highly sensitive readout.[20]

    • MTT/XTT assay: A colorimetric assay measuring metabolic activity.[22]

    • Flow cytometry with viability dye: Can distinguish live/dead cells but is lower throughput.[23]

  • Data Analysis: Plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value (the concentration of drug that inhibits 50% of cell viability).

Troubleshooting:

  • Issue: Inconsistent IC50 values across experiments.

    • Solution: Standardize cell seeding density, drug dilution preparation, and incubation times. Ensure cells are in the logarithmic growth phase at the start of the experiment.

  • Issue: Primary AML cells do not proliferate well in vitro.

    • Solution: Use specialized media designed for primary leukemic cells.[21] For non-proliferating primary samples, the assay reflects cell survival rather than proliferation.[20] The incubation time may need to be optimized.

Protocol 4: Western Blot for Signaling Pathway Activation

Objective: To assess the activation of bypass signaling pathways (e.g., MAPK/ERK) that can drive resistance.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with Enasidenib for various time points. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies against phosphorylated proteins (e.g., p-ERK, p-MEK, p-AKT) and their total protein counterparts (total ERK, etc.). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

    • Incubate with a species-appropriate HRP-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands on an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of the phosphorylated protein to the total protein to determine the level of pathway activation.

Troubleshooting:

  • Issue: Weak or no signal for phosphorylated proteins.

    • Solution: Ensure fresh phosphatase inhibitors were used in the lysis buffer. Stimulate cells with a known activator (e.g., PMA for the ERK pathway) as a positive control. Optimize antibody concentrations and incubation times.

  • Issue: High background on the blot.

    • Solution: Increase the duration or number of wash steps. Optimize the blocking buffer and antibody dilutions. Ensure the membrane does not dry out.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies on Enasidenib resistance.

Table 1: Clinical Response Rates to Enasidenib Monotherapy in R/R AML
MetricValueReference
Overall Response Rate (ORR)40.3%[2][3][5]
Complete Remission (CR)19.3%[2][3][5]
Median Overall Survival (mOS)9.3 months[2][3]
mOS in Patients Achieving CR19.7 months[3]
Table 2: Genetic Factors Associated with Enasidenib Resistance
Resistance MechanismGenetic MarkerImpact on ResponseReference(s)
Primary Resistance Co-mutation in NRASAssociated with lower response rates[3]
Co-mutations in RTK pathway (KRAS, PTPN11)Associated with primary resistance[1][3]
Acquired Resistance Second-site IDH2 mutation (Q316E, I319M)Emergence at relapse; restores 2-HG production[2][5][6]
Acquired IDH1 mutation (e.g., R132C)Emergence at relapse; restores 2-HG production[2][8]

References

Technical Support Center: Enasidenib Mesylate Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enasidenib Mesylate in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cell viability?

A1: this compound is a selective inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes, particularly the R140Q, R172S, and R172K variants.[1] In cancer cells with these mutations, the altered IDH2 enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG).[2][3][4] High levels of 2-HG disrupt normal epigenetic regulation and block cellular differentiation, leading to the proliferation of malignant cells.[2][4] Enasidenib works by inhibiting the mutant IDH2, which in turn reduces 2-HG levels and allows the cancer cells to differentiate into more mature, non-proliferating cell types.[2][5] Therefore, in cell viability assays, Enasidenib's primary effect is a reduction in proliferation due to induced differentiation, rather than direct cytotoxicity or apoptosis.[2]

Q2: I am not seeing a significant decrease in viability in my assay. Is the compound not working?

A2: Not necessarily. Since Enasidenib primarily induces cell differentiation rather than immediate cell death, standard short-term cytotoxicity assays (e.g., 24-48 hours) may not show a dramatic decrease in the number of viable cells.[2] The primary outcome you may observe is a decrease in proliferation rate over a longer period. It is crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. Consider extending your assay duration (e.g., 72 hours or longer) and supplementing your viability assay with a differentiation assay to get a complete picture of Enasidenib's effect.

Q3: How can I confirm that the observed decrease in proliferation is due to differentiation?

A3: To confirm that Enasidenib is inducing differentiation in your cell line, you should assess the expression of cell surface markers associated with mature myeloid cells. For example, in AML cell lines, you can use flow cytometry to look for an increase in the expression of markers like CD11b, CD14, or CD15, and a decrease in progenitor markers like c-Kit.[5] Morphological changes, such as a more mature granulocytic appearance, can also be observed under a microscope.

Q4: What are typical IC50 values for this compound in AML cell lines?

A4: The IC50 of Enasidenib can vary depending on the specific IDH2 mutation, the cell line, and the assay conditions. It is important to determine the IC50 empirically in your specific experimental system. However, published data can provide a starting point for concentration ranges.

Cell Line/MutationAssay TypeReported IC50
IDH2 R140Q mutant enzymeBiochemical Assay~100 nM
IDH2 R172K mutant enzymeBiochemical Assay~400 nM
TF-1 (erythroleukemia)Differentiation AssayDose-dependent
Note: This table is for informational purposes only. Researchers should determine the IC50 in their specific cell line and under their experimental conditions.

Q5: Are there any known off-target effects of Enasidenib that could influence my results?

A5: While Enasidenib is a selective inhibitor of mutant IDH2, it is important to be aware of potential off-target effects. Some studies suggest that Enasidenib may have an impact on cellular metabolism beyond the reduction of 2-HG. When interpreting your data, consider the possibility of these effects and, if necessary, use additional assays to investigate specific metabolic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cell viability assays.

Problem Possible Cause(s) Recommended Solution(s)
High background in "no cell" control wells - Contamination of media or reagents.- Use fresh, sterile media and reagents. Filter-sterilize all solutions.
- Reagent precipitates.- Ensure all reagents are fully dissolved and at the correct temperature before use.
- Assay reagent instability.- Prepare fresh assay reagents for each experiment and protect them from light.
Inconsistent results between replicate wells - Uneven cell seeding.- Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells.
- Pipetting errors.- Use calibrated pipettes and be consistent with your pipetting technique.
- Edge effects in the microplate.- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity.
Low signal or no dose-response - Insufficient incubation time.- As Enasidenib induces differentiation, a longer incubation period (e.g., 72, 96 hours, or even longer) may be necessary to observe a significant effect on proliferation.
- Incorrect cell seeding density.- Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the assay.
- Cell line is resistant to Enasidenib.- Confirm the presence of an IDH2 mutation in your cell line. Consider that some cell lines may have intrinsic or acquired resistance mechanisms.
- Inactive compound.- Ensure proper storage and handling of this compound to maintain its activity.
Unexpected increase in signal at certain concentrations - Compound precipitation at high concentrations.- Check the solubility of Enasidenib in your culture medium. If precipitation is observed, adjust the concentration range.
- Off-target effects promoting proliferation in a subset of cells.- This is less common but possible. Analyze cell morphology and differentiation markers to understand the cellular response.
Difficulty distinguishing between reduced viability and differentiation - Using only a metabolic-based viability assay (e.g., MTT, XTT).- Complement your viability assay with a direct cell counting method (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
- Perform a parallel differentiation assay (e.g., flow cytometry for differentiation markers) to correlate with your viability data.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of AML cells.

Materials:

  • AML cell line with a known IDH2 mutation

  • This compound

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability using trypan blue exclusion.

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include "no cell" control wells containing only medium.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of Enasidenib in complete culture medium to achieve the desired final concentrations.

    • Add 100 µL of the compound dilutions to the respective wells. For the vehicle control, add medium with the same final concentration of the solvent.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 72, 96, or 120 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for at least 2 hours in the dark, with occasional gentle shaking to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cell" control wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol: Assessment of Cell Differentiation by Flow Cytometry

Materials:

  • Enasidenib-treated and control cells

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b, anti-CD14) and a progenitor marker (e.g., anti-c-Kit)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells after treatment with Enasidenib for the desired duration.

    • Wash the cells with cold PBS and resuspend them in flow cytometry staining buffer.

  • Antibody Staining:

    • Aliquot approximately 1 x 10^6 cells per tube.

    • Add the appropriate fluorochrome-conjugated antibodies to each tube. Include isotype controls in separate tubes.

    • Incubate on ice for 30 minutes in the dark.

  • Wash:

    • Wash the cells twice with flow cytometry staining buffer to remove unbound antibodies.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Gate on the cell population of interest and quantify the percentage of cells expressing the differentiation markers.

    • Compare the expression of differentiation markers between Enasidenib-treated and control cells.

Visualizations

Enasidenib_Signaling_Pathway cluster_0 Mitochondrion Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 (R140Q, R172S/K) Isocitrate->Mutant_IDH2 Neomorphic Activity alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH2 Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH2->Two_HG TET2 TET2 & other α-KG-dependent dioxygenases Two_HG->TET2 Inhibition DNA_Histone DNA & Histone Hypermethylation TET2->DNA_Histone Inhibition Diff_Block Differentiation Block DNA_Histone->Diff_Block Leukemic_Proliferation Leukemic_Proliferation Diff_Block->Leukemic_Proliferation Myeloid_Differentiation Myeloid_Differentiation Enasidenib Enasidenib Enasidenib->Mutant_IDH2 Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed AML Cells in 96-well Plate Start->Seed_Cells Add_Enasidenib Add this compound (and controls) Seed_Cells->Add_Enasidenib Incubate Incubate (e.g., 72-120 hours) Add_Enasidenib->Incubate Split_Sample Endpoint? Incubate->Split_Sample Viability_Assay Perform Cell Viability Assay (e.g., MTT) Split_Sample->Viability_Assay Yes Differentiation_Assay Perform Differentiation Assay (e.g., Flow Cytometry for CD11b) Split_Sample->Differentiation_Assay Yes Analyze_Viability Analyze Viability Data (Calculate % inhibition) Viability_Assay->Analyze_Viability Analyze_Differentiation Analyze Differentiation Data (% positive cells) Differentiation_Assay->Analyze_Differentiation Correlate_Results Correlate Viability and Differentiation Results Analyze_Viability->Correlate_Results Analyze_Differentiation->Correlate_Results End End Correlate_Results->End

Caption: Experimental workflow for assessing Enasidenib's effects.

Troubleshooting_Tree Start Inconsistent Viability Results? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes End Resolved Start->End No Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Edge_Effect Consider Plate Edge Effects Check_Pipetting->Edge_Effect Low_Signal Low Signal/No Dose-Response? Edge_Effect->Low_Signal Extend_Incubation Increase Incubation Time Low_Signal->Extend_Incubation Yes High_Background High Background? Low_Signal->High_Background No Optimize_Density Optimize Cell Seeding Density Extend_Incubation->Optimize_Density Confirm_Mutation Confirm IDH2 Mutation Status Optimize_Density->Confirm_Mutation Check_Compound Verify Compound Activity Confirm_Mutation->Check_Compound Check_Compound->High_Background Check_Contamination Check for Media/Reagent Contamination High_Background->Check_Contamination Yes High_Background->End No Check_Precipitate Inspect for Reagent Precipitation Check_Contamination->Check_Precipitate Check_Precipitate->End

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Optimizing Enasidenib Mesylate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Enasidenib Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in in vivo mouse models?

A1: The recommended starting dose of this compound can vary depending on the specific mouse model and experimental goals. However, based on preclinical studies, a common dose range is 10 mg/kg to 100 mg/kg, administered orally twice daily (bid) or once daily. In some aggressive human AML xenograft mouse models, doses of 5, 15, or 45 mg/kg have been used, with 45 mg/kg showing a significant survival advantage compared to placebo.[1] A dose of 100 mg daily was selected for the expansion phase of a clinical trial based on pharmacokinetic and pharmacodynamic profiles and demonstrated efficacy.[2]

Q2: How should I prepare this compound for oral administration in mice?

A2: A commonly used vehicle for oral gavage in mice is a suspension of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation fresh and ensure the compound is fully suspended before each administration to ensure consistent dosing.

Q3: What is the mechanism of action of this compound?

A3: Enasidenib is a selective, oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][3][4] Mutations in IDH2 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1][3][4][5] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including histone and DNA demethylases (like TET2 and JmjC).[1] This inhibition leads to hypermethylation of histones and DNA, which in turn blocks the differentiation of hematopoietic progenitor cells, contributing to the development of acute myeloid leukemia (AML).[1][4] Enasidenib specifically inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[1][3][4]

Q4: What are the expected pharmacokinetic properties of Enasidenib in preclinical models?

A4: Enasidenib has good oral bioavailability. In preclinical xenograft models, it has been shown to effectively reduce 2-HG levels in peripheral blood, bone marrow, and spleen to near-normal levels.[1] It has a relatively long half-life, which supports once or twice-daily dosing.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lack of efficacy - Improper formulation or administration- Low oral bioavailability in the specific animal strain- Development of resistance- Incorrect dose or dosing schedule- Ensure the formulation is prepared fresh and the compound is fully suspended before each oral gavage.- Verify the accuracy of the dosing volume.- Consider increasing the dose or dosing frequency within the reported effective range (e.g., from once to twice daily).- Investigate potential mechanisms of resistance, such as secondary mutations in IDH2 or activation of alternative signaling pathways (e.g., RAS/MAPK pathway).[5]
Animal morbidity or mortality - Vehicle toxicity- On-target toxicity (e.g., differentiation syndrome)- Off-target toxicity- Conduct a pilot study with the vehicle alone to rule out toxicity.- Monitor animals closely for signs of differentiation syndrome, which can include respiratory distress, fever, and weight gain.[3] If suspected, consider reducing the dose or temporarily discontinuing treatment.- Perform necropsy and histopathology to investigate potential off-target effects.
High variability in tumor growth - Inconsistent tumor cell implantation- Variable engraftment of patient-derived xenografts (PDXs)- Heterogeneity of the tumor model- Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and location.- For PDX models, ensure high viability of patient cells before implantation.[6]- Increase the number of animals per group to account for inherent biological variability.
Difficulty in measuring 2-HG levels - Inadequate sample collection or processing- Insufficient sensitivity of the detection method- Flash-freeze tissue samples immediately after collection to preserve metabolite levels.- Use a validated LC-MS/MS method for sensitive and specific quantification of 2-HG enantiomers.[7][8]

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Preclinical Models

Animal Model Dosage Administration Route Key Findings Reference
AML Xenograft Mice5, 15, or 45 mg/kg dailyOral GavageDose-dependent survival benefit, with 45 mg/kg showing superior survival compared to placebo or cytarabine.[1]
AML Xenograft Mice100 mg/kg dailyOral GavageReduction in bone marrow blasts and induction of differentiation.[4]

Experimental Protocols

AML Patient-Derived Xenograft (PDX) Model

This protocol is adapted from established methods for creating AML PDX models.[6]

1. Cell Preparation:

  • Thaw cryopreserved primary AML patient cells rapidly in a 37°C water bath.
  • Wash the cells with RPMI-1640 medium containing 20% FBS to remove cryoprotectant.
  • Assess cell viability using trypan blue exclusion. A high viability of injected cells is critical for successful engraftment.[6]

2. Animal Model:

  • Use immunodeficient mice, such as NOD/SCID gamma (NSG) mice, to prevent graft rejection.

3. Cell Implantation:

  • Inject 1-5 x 10^6 viable AML cells in 100-200 µL of PBS or RPMI-1640 medium intravenously (IV) via the tail vein or directly into the femur (intrafemoral injection).

4. Monitoring Engraftment:

  • Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ (hCD45+) cells by flow cytometry. Engraftment can take 3-6 months.[6]

5. Treatment with this compound:

  • Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
  • Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
  • Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 100 mg/kg once daily).

6. Endpoint Analysis:

  • Monitor tumor burden by quantifying the percentage of hCD45+ cells in peripheral blood, bone marrow, and spleen.
  • Assess myeloid differentiation of the leukemic cells using flow cytometry for markers such as CD11b, CD14, and CD15.[1]
  • Measure 2-HG levels in tissues and plasma using LC-MS/MS.
  • Evaluate survival of the treated versus control groups.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This protocol provides a general workflow for 2-HG measurement.[7][8]

1. Sample Preparation:

  • Homogenize frozen tissue samples in a methanol/water solution.
  • Centrifuge the homogenate to pellet proteins and cellular debris.
  • Collect the supernatant for analysis.

2. Liquid Chromatography (LC):

  • Use a ZIC-HILIC stationary phase for separation.[7]
  • Employ an isocratic elution with a mobile phase containing formic acid and ammonium hydroxide.[7]

3. Mass Spectrometry (MS):

  • Operate the mass spectrometer in selective reaction monitoring (SRM) mode.
  • Monitor specific mass transitions for derivatized 2-HG and an internal standard.[7]

4. Quantification:

  • Generate a standard curve using known concentrations of 2-HG.
  • Normalize the 2-HG signal to the internal standard and quantify based on the standard curve.
  • Express 2-HG levels relative to tissue weight or protein concentration.

Flow Cytometry Analysis of Myeloid Differentiation

This protocol outlines a basic panel for assessing myeloid differentiation in mouse bone marrow.

1. Sample Preparation:

  • Flush bone marrow from femurs and tibias with FACS buffer (e.g., PBS with 2% FBS).
  • Lyse red blood cells using an appropriate lysis buffer.
  • Wash and resuspend the cells in FACS buffer.

2. Antibody Staining:

  • Incubate cells with a cocktail of fluorescently labeled antibodies. A basic panel could include:
  • Lineage markers (dump channel): CD3, B220, Ter119 to exclude T cells, B cells, and erythroid cells.[2]
  • Myeloid progenitor marker: c-Kit (CD117)[2]
  • Granulocyte/Monocyte marker: Gr-1 (Ly6G/Ly6C)[9]
  • Macrophage/Monocyte marker: CD11b[2][9]
  • Monocyte marker: Ly6C[2]

3. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.
  • Gate on live, single cells.
  • Exclude lineage-positive cells.
  • Analyze the expression of c-Kit, Gr-1, and CD11b to identify different stages of myeloid differentiation. A decrease in c-Kit and an increase in Gr-1 and CD11b indicate myeloid maturation.[2][9]

Signaling Pathway and Experimental Workflow Diagrams

Enasidenib_Mechanism_of_Action cluster_TCA_Cycle Mitochondria cluster_Mutant_Pathway Mutant IDH2 Pathway cluster_Epigenetic_Effects Epigenetic Dysregulation cluster_Downstream_Effects Cellular Consequences Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH2 alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH2 (e.g., R140Q, R172K) Histone_Demethylases Histone Demethylases (e.g., JmjC domain-containing) Two_HG->Histone_Demethylases Inhibits TET_Enzymes TET DNA Demethylases (e.g., TET2) Two_HG->TET_Enzymes Inhibits Enasidenib This compound Enasidenib->Two_HG Inhibits Differentiation_Block Block in Myeloid Differentiation Enasidenib->Differentiation_Block Relieves block Hypermethylation Histone & DNA Hypermethylation Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Mechanism of action of this compound in inhibiting mutant IDH2.

Experimental_Workflow cluster_Model_Development Model Development cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Patient_Sample AML Patient Sample (with IDH2 mutation) Cell_Implantation Implant cells into immunodeficient mice Patient_Sample->Cell_Implantation Engraftment_Monitoring Monitor engraftment (hCD45+ cells) Cell_Implantation->Engraftment_Monitoring Randomization Randomize mice into treatment groups Engraftment_Monitoring->Randomization Treatment_Admin Administer Enasidenib or Vehicle (Oral Gavage) Randomization->Treatment_Admin Sample_Collection Collect blood, bone marrow, spleen, and tumors Treatment_Admin->Sample_Collection Survival_Analysis Survival Analysis Treatment_Admin->Survival_Analysis Flow_Cytometry Flow Cytometry: - Tumor Burden (hCD45+) - Myeloid Differentiation (CD11b, Gr-1) Sample_Collection->Flow_Cytometry LC_MS LC-MS/MS: 2-HG Measurement Sample_Collection->LC_MS

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Enasidenib Mesylate stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enasidenib Mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is practically insoluble in aqueous solutions across the physiological pH range (pH 1.2 to 7.4), with a solubility of ≤ 74 µg/mL.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. For experimental use, stock solutions are typically prepared in DMSO. One supplier suggests a solubility of up to 100 mg/mL in fresh DMSO.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, it is recommended to prepare and use solutions on the same day. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials. In DMSO, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Q3: What are the main degradation pathways for this compound in solution?

A3: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions. Significant degradation has been observed in acidic, basic, oxidative, and photolytic conditions in the solution state.[6][7] Hydrolysis and oxidation appear to be the primary degradation pathways.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of this compound solutions can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound.

Q5: Is this compound sensitive to light?

A5: Yes, this compound has been shown to degrade under photolytic conditions.[6][7] Therefore, it is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil during experiments and storage.

Troubleshooting Guide

This guide provides solutions to common issues that may be encountered when working with this compound in solution.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous buffer Low aqueous solubility of this compound. The concentration of the organic co-solvent (e.g., DMSO) in the final aqueous solution is too low to maintain solubility.Increase the percentage of the organic co-solvent in the final solution. Ensure the final concentration of this compound does not exceed its solubility limit in the chosen solvent system. Prepare fresh dilutions from a concentrated stock solution just before use.
Loss of potency or inconsistent results Degradation of this compound due to improper storage or handling. Exposure to light, elevated temperatures, or incompatible pH conditions. Repeated freeze-thaw cycles of stock solutions.Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light at all times. Ensure the pH of the experimental medium is within a stable range for the duration of the experiment. Prepare fresh working solutions for each experiment.
Appearance of unknown peaks in HPLC/LC-MS analysis Degradation of the compound. Contamination of the solvent or glassware.Confirm the identity of the unknown peaks by comparing with chromatograms from forced degradation studies if available. Prepare fresh solutions using high-purity solvents and clean glassware. Re-evaluate storage and handling procedures to minimize degradation.
Difficulty dissolving the compound The compound may not be fully equilibrated to room temperature before use. The solvent quality may be poor (e.g., moisture in DMSO).Allow the vial to warm to room temperature for at least one hour before opening. Use fresh, anhydrous grade DMSO for preparing stock solutions. Gentle warming and sonication may aid in dissolution.

Below is a troubleshooting decision tree to help diagnose stability issues with this compound solutions.

G Troubleshooting Decision Tree for this compound Stability start Start: Inconsistent Experimental Results or Observed Precipitation check_solubility Is the compound fully dissolved? start->check_solubility check_storage Were stock solutions stored correctly? (-20°C/-80°C, protected from light, aliquoted) check_solubility->check_storage Yes solubility_issue Solubility is the likely issue. check_solubility->solubility_issue No check_handling Was the working solution prepared fresh and protected from light? check_storage->check_handling Yes degradation_suspected Degradation is likely. check_storage->degradation_suspected No check_ph Is the pH of the aqueous medium compatible with Enasidenib stability? check_handling->check_ph Yes check_handling->degradation_suspected No check_ph->degradation_suspected No end Problem Resolved check_ph->end Yes review_storage Action: Review and correct storage procedures. Use fresh aliquots. degradation_suspected->review_storage review_handling Action: Review and correct handling procedures. Minimize light exposure. degradation_suspected->review_handling adjust_ph Action: Adjust pH or use a different buffer system. degradation_suspected->adjust_ph reprepare_solution Action: Re-prepare solution with fresh solvent. Consider gentle warming/sonication. solubility_issue->reprepare_solution reprepare_solution->end review_storage->end review_handling->end adjust_ph->end

Caption: Troubleshooting workflow for this compound solution instability.

Quantitative Stability Data

The following tables summarize the known stability of this compound under various conditions based on forced degradation studies.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/DetailsObservationDegradation Products Identified
Acidic Hydrolysis 0.1 M HClSignificant degradationDP-I, DP-III, DP-IV[6]
Basic Hydrolysis 0.1 M NaOHSignificant degradationDP-I, DP-III[6]
Oxidative 3% H₂O₂Significant degradationDP-II, DP-V, DP-VI, DP-VII[6]
Photolytic Exposure to UV lightSignificant degradationDP-VII, DP-VIII, DP-IX[6]
Thermal 60°CStableNo significant degradation

DP refers to Degradation Product as identified in the cited literature.

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureMaximum Storage DurationReference
DMSO-20°C1 month[5]
DMSO-80°C6 months[3][4][5]
Aqueous Buffers4°CNot recommended for long-term storage; prepare freshGeneral best practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer and/or sonicator

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is adapted from published methods for the analysis of Enasidenib and similar small molecules.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm.[6]

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phases and degas them before use.

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare samples for analysis by diluting the this compound solution to be tested to a suitable concentration within the linear range of the method.

    • Inject the standard solution(s) to establish the retention time and peak area response for the intact drug.

    • Inject the test samples.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of remaining this compound and the percentage of each degradation product.

The following diagram illustrates a general workflow for conducting a forced degradation study.

G Forced Degradation Experimental Workflow start Prepare this compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1 M HCl) stress_conditions->acid base Basic (e.g., 0.1 M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H2O2) stress_conditions->oxidative photolytic Photolytic (UV/Vis Light) stress_conditions->photolytic thermal Thermal (e.g., 60°C) stress_conditions->thermal analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidative->analysis photolytic->analysis thermal->analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants - Assess Peak Purity analysis->data_evaluation report Report Findings data_evaluation->report

Caption: Workflow for assessing this compound stability.

Signaling Pathway

Enasidenib is a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). The following diagram illustrates the simplified signaling pathway affected by Enasidenib.

G Simplified Mutant IDH2 Signaling Pathway and Enasidenib Action cluster_0 Normal Cell cluster_1 AML Cell with IDH2 Mutation isocitrate_wt Isocitrate idh2_wt Wild-Type IDH2 isocitrate_wt->idh2_wt alpha_kg_wt α-Ketoglutarate (α-KG) Normal Epigenetic Regulation & Differentiation Normal Epigenetic Regulation & Differentiation alpha_kg_wt->Normal Epigenetic Regulation & Differentiation idh2_wt->alpha_kg_wt isocitrate_mut Isocitrate idh2_mut Mutant IDH2 isocitrate_mut->idh2_mut alpha_kg_mut α-Ketoglutarate (α-KG) alpha_kg_mut->idh2_mut two_hg 2-Hydroxyglutarate (2-HG) (Oncometabolite) epigenetic_dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) two_hg->epigenetic_dysregulation idh2_mut->alpha_kg_mut idh2_mut->two_hg Neomorphic Activity diff_block Differentiation Block epigenetic_dysregulation->diff_block Leukemia Progression Leukemia Progression diff_block->Leukemia Progression enasidenib Enasidenib enasidenib->idh2_mut Inhibits

Caption: Enasidenib inhibits mutant IDH2, blocking 2-HG production.

References

Technical Support Center: Managing Leukocytosis in Mice Treated with Enasidenib Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing leukocytosis in mouse models treated with Enasidenib Mesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2] In acute myeloid leukemia (AML) with IDH2 mutations, the mutated enzyme produces an oncometabolite, 2-hydroxyglutarate (2-HG), which blocks the differentiation of myeloid precursor cells.[1][2] Enasidenib inhibits the mutated IDH2, leading to a decrease in 2-HG levels and promoting the differentiation of leukemic blasts into mature myeloid cells.[1][2]

Q2: Why does this compound cause leukocytosis in mice?

The leukocytosis observed during Enasidenib treatment is a direct consequence of its mechanism of action. By inducing the differentiation of leukemic blasts into mature neutrophils, there is a rapid increase in the population of these cells, which are then released from the bone marrow into the peripheral blood, leading to a transient, non-pathological leukocytosis. This is often a component of "IDH-inhibitor-associated differentiation syndrome" (IDH-DS).[1]

Q3: What is IDH-inhibitor-associated differentiation syndrome (IDH-DS)?

IDH-DS is a clinically significant complication observed in patients treated with IDH inhibitors like Enasidenib.[1] It is characterized by a rapid proliferation and differentiation of leukemic cells, leading to symptoms such as fever, respiratory distress, pulmonary infiltrates, and peripheral edema.[1] Leukocytosis is a common feature of IDH-DS.[1] While primarily described in humans, similar differentiation-related effects can be anticipated in mouse models.

Q4: How soon after starting Enasidenib treatment can I expect to see leukocytosis in my mice?

In human clinical trials, treatment-related leukocytosis typically occurs within the first 60 days of treatment.[1] The median time to onset of differentiation syndrome is around 19-30 days.[1] Researchers using mouse models should monitor white blood cell (WBC) counts frequently after initiating Enasidenib treatment to establish the kinetics of leukocytosis in their specific model.

Troubleshooting Guide

Issue 1: A significant increase in white blood cell (WBC) count is observed in Enasidenib-treated mice.

  • Problem Identification: This is an expected pharmacological effect of Enasidenib due to the differentiation of leukemic cells. The key is to manage the magnitude of the leukocytosis to prevent potential complications.

  • Solution/Management Protocol:

    • Monitoring: Implement frequent monitoring of peripheral blood WBC counts (e.g., every 2-3 days) upon initiation of Enasidenib treatment to track the rate of increase.

    • Intervention with Hydroxyurea: If the WBC count rises to a predetermined threshold (a conservative starting point could be >50,000-100,000 cells/µL, though this may need to be optimized for your specific mouse model), consider initiating treatment with hydroxyurea to control the proliferation of the differentiating cells.

Issue 2: How to differentiate treatment-related leukocytosis from disease progression in my mouse model.

  • Problem Identification: A rising WBC count can be alarming and could be misinterpreted as a failure of the drug and progression of the leukemia.

  • Solution/Methodology:

    • Peripheral Blood Smear Analysis: Perform morphological analysis of peripheral blood smears. In Enasidenib-induced leukocytosis, you would expect to see an increase in mature and maturing myeloid cells (e.g., neutrophils, metamyelocytes, myelocytes). In contrast, disease progression would typically show a predominance of blast cells.

    • Flow Cytometry: Use flow cytometry with a panel of markers to differentiate between immature blasts and mature myeloid cells.

      • Leukemic Blasts: Typically express markers like CD34, CD117, and may have aberrant expression of other markers.

      • Mature Myeloid Cells: Will show increased expression of maturation markers such as CD11b, CD15, and CD65, with a concurrent decrease in immature markers.

Experimental Protocols

Protocol for Monitoring Leukocytosis in Mice
  • Baseline Blood Collection: Prior to initiating Enasidenib treatment, collect a baseline peripheral blood sample from each mouse via a standard method (e.g., tail vein, saphenous vein).

  • Blood Smear and Complete Blood Count (CBC): Perform a CBC with differential to determine the baseline total WBC count and the proportions of different leukocyte populations. Prepare a peripheral blood smear for morphological analysis.

  • Post-Treatment Monitoring: After starting Enasidenib administration, collect blood samples every 2-3 days for the first two weeks, and then weekly thereafter, depending on the observed kinetics.

  • Analysis: At each time point, perform a CBC and prepare a blood smear. Analyze the data to track the changes in total WBC count and the morphology of the circulating leukocytes.

Protocol for Management of Severe Leukocytosis with Hydroxyurea

This is a suggested starting protocol and may require optimization for your specific mouse model and experimental conditions.

  • Criteria for Intervention: Initiate hydroxyurea treatment when the total WBC count exceeds a predetermined threshold (e.g., >100,000 cells/µL) and/or the mouse shows signs of distress potentially related to hyperleukocytosis.

  • Dosage and Administration:

    • Dose: A starting dose of 50 mg/kg of hydroxyurea can be administered.[3][4]

    • Route: Administer via intraperitoneal (IP) injection or oral gavage.

    • Frequency: Administer once daily for 3-5 consecutive days.

  • Monitoring During Treatment: Continue to monitor WBC counts daily during hydroxyurea administration.

  • Dose Adjustment: If the WBC count does not decrease or continues to rise, the dose of hydroxyurea may need to be adjusted. Conversely, if significant myelosuppression is observed, treatment should be paused.

  • Enasidenib Dosing: In cases of severe leukocytosis, consider a temporary interruption of Enasidenib treatment until the WBC count is controlled.

Protocol for Management of Differentiation Syndrome with Dexamethasone

This protocol is adapted from general practices for managing differentiation syndrome and may need to be optimized.

  • Criteria for Intervention: If mice exhibit symptoms consistent with differentiation syndrome (e.g., respiratory distress, lethargy, rapid weight gain) in addition to leukocytosis, initiate dexamethasone treatment.

  • Dosage and Administration:

    • Dose: A starting dose of 10 mg/kg of dexamethasone can be administered.[5]

    • Route: Administer via intraperitoneal (IP) injection.

    • Frequency: Administer once or twice daily.

  • Monitoring During Treatment: Closely monitor the clinical condition of the mice and their WBC counts.

  • Duration: Continue treatment until symptoms resolve. A gradual tapering of the dexamethasone dose may be considered to prevent a rebound effect.

  • Enasidenib Dosing: Consider temporary discontinuation of Enasidenib in mice with severe symptoms of differentiation syndrome.

Data Presentation

Table 1: Expected Hematological Changes in Enasidenib-Treated AML Mouse Models (Hypothetical Data)

ParameterBaseline (Day 0)Early Treatment (Day 7-14)Peak Leukocytosis (Day 14-28)Post-Peak (Day 28+)
Total WBC Count (x10³/µL) 10 - 2030 - 80> 100Gradual decline towards baseline
% Blasts (Peripheral Blood) 60 - 80%30 - 50%< 10%< 5%
% Neutrophils (Peripheral Blood) 10 - 20%40 - 60%> 80%Elevated but declining
Morphology Predominantly blastsIncrease in mature and maturing myeloid formsPredominantly mature neutrophilsNormalizing myeloid populations

Note: This table presents hypothetical data based on the known mechanism of action of Enasidenib. Researchers should generate their own data for their specific mouse models.

Table 2: Suggested Intervention Thresholds and Dosing for Managing Leukocytosis in Mice

InterventionWBC Threshold for InitiationAgentStarting DoseRoute of AdministrationFrequency
Cytoreduction > 100,000 cells/µLHydroxyurea50 mg/kg[3][4]IP or OralDaily for 3-5 days
Differentiation Syndrome Management Clinical signs of DS + LeukocytosisDexamethasone10 mg/kg[5]IPOnce or twice daily

Visualizations

Enasidenib_Mechanism_of_Action cluster_0 Mutant IDH2-Expressing Leukemic Blast cluster_1 Enasidenib Intervention cluster_2 Therapeutic Outcome mutant_IDH2 Mutant IDH2 Enzyme two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->two_HG Converts dec_2HG Decreased 2-HG Levels alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH2 diff_block Differentiation Block two_HG->diff_block Induces Enasidenib Enasidenib Mesylate Enasidenib->mutant_IDH2 Inhibits Enasidenib->dec_2HG Leads to release_block Release of Differentiation Block dec_2HG->release_block diff_cells Differentiation into Mature Myeloid Cells release_block->diff_cells leukocytosis Transient Leukocytosis diff_cells->leukocytosis Results in

Caption: Mechanism of Enasidenib-induced differentiation and subsequent leukocytosis.

Experimental_Workflow start Start Enasidenib Treatment in AML Mouse Model monitor_wbc Monitor WBC Counts (every 2-3 days) start->monitor_wbc decision WBC > Threshold? (e.g., >100k/µL) monitor_wbc->decision cont_monitor Continue Monitoring decision->cont_monitor No init_hu Initiate Hydroxyurea (50 mg/kg/day) decision->init_hu Yes cont_monitor->monitor_wbc monitor_hu Monitor WBC and Clinical Signs Daily init_hu->monitor_hu decision_ds Signs of Differentiation Syndrome? monitor_hu->decision_ds init_dex Initiate Dexamethasone (10 mg/kg) decision_ds->init_dex Yes end Continue Enasidenib with supportive care decision_ds->end No init_dex->end

Caption: Workflow for managing Enasidenib-induced leukocytosis in mice.

Myeloid_Differentiation_Signaling cluster_0 Enasidenib Action cluster_1 Epigenetic Regulation cluster_2 Transcriptional Control cluster_3 Cellular Response Enasidenib Enasidenib dec_2HG ↓ 2-HG Enasidenib->dec_2HG TET2 TET2 Activity Restored dec_2HG->TET2 Histone_Demethylases Histone Demethylase Activity Restored dec_2HG->Histone_Demethylases Myeloid_TFs Myeloid Transcription Factors (e.g., PU.1, C/EBPα) TET2->Myeloid_TFs Activates Histone_Demethylases->Myeloid_TFs Activates Differentiation Myeloid Differentiation Myeloid_TFs->Differentiation Proliferation Proliferation of Differentiating Cells Differentiation->Proliferation BM_Egress Bone Marrow Egress Proliferation->BM_Egress Leukocytosis Leukocytosis BM_Egress->Leukocytosis

Caption: Signaling pathway from Enasidenib to leukocytosis.

References

Validation & Comparative

Navigating Response and Resistance: A Guide to Preclinical Biomarkers for Enasidenib Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enasidenib Mesylate (IDHIFA®), a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), has emerged as a targeted therapy for acute myeloid leukemia (AML). Its mechanism of action, centered on the reduction of the oncometabolite R-2-hydroxyglutarate (2-HG) and subsequent induction of leukemic cell differentiation, presents a unique paradigm in cancer treatment.[1][2][3][4][5][6][7] This guide provides a comprehensive comparison of key preclinical biomarkers that predict response and resistance to Enasidenib, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Biomarkers of Response to Enasidenib

The therapeutic efficacy of Enasidenib is intrinsically linked to its ability to reverse the oncogenic effects of mutant IDH2. Several biomarkers have been identified in preclinical models that correlate with a positive response to treatment.

1. Reduction of R-2-Hydroxyglutarate (2-HG): The primary pharmacodynamic biomarker for Enasidenib activity is the suppression of 2-HG, the oncometabolite produced by the mutant IDH2 enzyme.[1] Preclinical studies have consistently demonstrated a significant, dose-dependent reduction in 2-HG levels in response to Enasidenib treatment.[3] However, it is crucial to note that while 2-HG reduction is a necessary event for response, the magnitude of this reduction does not always directly correlate with the clinical outcome.[2][3][4][7][8] Many non-responding preclinical models and patients also show substantial 2-HG suppression.[2]

2. Induction of Myeloid Differentiation: A hallmark of Enasidenib's mechanism of action is the induction of differentiation in hematopoietic cells that were previously arrested in a blast-like state.[2][3] This is a critical biomarker of response. In preclinical models, this is observed as a shift in cell populations from immature blasts to mature granulocytes, such as neutrophils.[3]

3. Reduction of Mutant IDH2 Allele Burden: In some preclinical models and a subset of responding patients, treatment with Enasidenib has been associated with a decrease in the variant allele frequency (VAF) of the mutant IDH2 gene, with some achieving molecular remission.[2][8] However, many models and patients who achieve a complete response still retain the IDH2 mutation, indicating that a reduction in allele burden is not a prerequisite for clinical benefit.[2]

Biomarkers of Resistance to Enasidenib

Understanding the mechanisms of resistance is paramount for the development of next-generation therapies and combination strategies. Preclinical research has identified several key biomarkers associated with both primary and acquired resistance to Enasidenib.

1. Co-occurring Mutations in Signaling Pathways: The presence of concurrent mutations in genes of the RAS/MAPK signaling pathway, such as NRAS, KRAS, PTPN11, and FLT3-ITD, is a significant biomarker of primary resistance to Enasidenib.[2][5][9][10][11] Preclinical models with these co-mutations often exhibit a diminished response to Enasidenib monotherapy. A lower mutational burden, in general, is associated with a more favorable response.[11]

2. Secondary IDH2 Mutations: Acquired resistance can arise through the development of secondary mutations in the IDH2 gene.[11][12] These mutations can occur at different sites within the gene, sometimes on the wild-type allele, and can lead to the restoration of 2-HG production despite the presence of Enasidenib.[12]

3. IDH Isoform Switching: A fascinating mechanism of acquired resistance involves "isoform switching," where a new mutation in the IDH1 gene emerges in a tumor that was initially driven by an IDH2 mutation.[9][10][11] This leads to the production of 2-HG through an alternative pathway, rendering the IDH2-specific inhibitor Enasidenib ineffective.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and pivotal clinical studies of Enasidenib.

Table 1: Enasidenib Monotherapy Efficacy in Relapsed/Refractory AML

ParameterValueReference(s)
Overall Response Rate (ORR)40.3%[2][4][13]
Complete Remission (CR)19.3%[13]
Median Overall Survival (OS)9.3 months[13]
Median OS in CR Patients19.7 months[13]

Table 2: 2-HG Suppression by IDH2 Mutation Subtype

IDH2 MutationMedian 2-HG SuppressionReference(s)
R140~90-95%[3][4][8]
R172~30-70%[3][4][8]

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model for Combination Therapy Studies:

  • Model Establishment: Primary human AML cells with a documented IDH2 mutation (e.g., R140Q) and co-occurring mutations (e.g., NPM1c) are obtained from consenting patients. These cells are then intravenously injected into immunodeficient mice (e.g., NSG mice). Engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow.[14]

  • Treatment Regimen: Once engraftment is established (typically >1% human CD45+ cells), mice are randomized into treatment arms. For a combination study of Enasidenib and Venetoclax, treatment could be as follows:

    • Vehicle control (oral gavage)

    • Enasidenib (e.g., 40 mg/kg, twice daily, oral gavage)

    • Venetoclax (e.g., 100 mg/kg, daily, oral gavage)

    • Concurrent Enasidenib and Venetoclax

    • Sequential dosing regimens[14]

  • Efficacy Assessment: Leukemic burden is monitored regularly (e.g., every 2 weeks) by flow cytometry for human CD45+ cells in the bone marrow. At the end of the study, tissues such as bone marrow and spleen are harvested for further analysis, including flow cytometry for differentiation markers (e.g., CD11b, CD15), and molecular analysis for mutant allele burden.[14]

2. In Vitro Assessment of Differentiation:

  • Cell Lines: AML cell lines harboring an endogenous IDH2 mutation or engineered to express a mutant IDH2 allele are used.

  • Treatment: Cells are cultured in the presence of varying concentrations of Enasidenib or a vehicle control for a specified period (e.g., 4-7 days).

  • Analysis: Differentiation is assessed by flow cytometry using antibodies against myeloid differentiation markers such as CD11b and CD15. An increase in the percentage of CD11b+/CD15+ cells indicates induction of differentiation. Morphological changes consistent with maturation (e.g., nuclear lobulation, decreased nuclear-to-cytoplasmic ratio) can be assessed by cytospin and Wright-Giemsa staining.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Enasidenib_Mechanism cluster_0 Mutant IDH2 Enzyme cluster_1 Cellular Consequences cluster_2 Enasidenib Intervention cluster_3 Therapeutic Outcome Isocitrate Isocitrate aKG aKG Isocitrate->aKG Normal IDH2 R2HG R2HG aKG->R2HG Mutant IDH2 (R140/R172) Hypermethylation Hypermethylation R2HG->Hypermethylation Inhibits αKG-dependent dioxygenases (e.g., TET2) Diff_Block Differentiation Block Hypermethylation->Diff_Block Alters gene expression Myeloid_Diff Myeloid Differentiation Diff_Block->Myeloid_Diff Relieves Block Enasidenib Enasidenib Enasidenib->R2HG Inhibits

Caption: Mechanism of action of Enasidenib in mutant IDH2 AML.

Preclinical_Workflow start Patient-Derived AML Sample (IDH2m) xenograft Establish PDX Model in Immunodeficient Mice start->xenograft treatment Randomize and Treat: - Vehicle - Enasidenib - Alternative/Combination xenograft->treatment monitoring Monitor Tumor Burden (e.g., hCD45+ in blood) treatment->monitoring monitoring->treatment Repeated Cycles endpoint Endpoint Analysis: - Bone Marrow & Spleen - Flow Cytometry (Differentiation) - 2-HG Measurement - VAF Analysis monitoring->endpoint

Caption: A typical experimental workflow for preclinical evaluation of Enasidenib.

Resistance_Mechanisms cluster_primary Primary Resistance cluster_acquired Acquired Resistance Enasidenib Enasidenib Treatment Response Initial Response: - 2-HG Decrease - Differentiation Enasidenib->Response Relapse Relapse / Resistance Response->Relapse RAS_MAPK Co-mutations in RAS/MAPK Pathway RAS_MAPK->Relapse Bypass IDH2 inhibition Secondary_IDH2 Secondary IDH2 Mutations Secondary_IDH2->Relapse Restore 2-HG Isoform_Switch IDH1 Isoform Switching Isoform_Switch->Relapse Restore 2-HG

Caption: Key mechanisms of resistance to Enasidenib.

References

Comparative Analysis of Enasidenib Mesylate and Other Epigenetic Modifiers in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Enasidenib Mesylate, a targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), against other key classes of epigenetic modifiers used in the treatment of Acute Myeloid Leukemia (AML). We will examine its mechanism of action, comparative clinical efficacy, and safety profile, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of the therapeutic landscape for AML involving epigenetic dysregulation.

Introduction to Epigenetic Dysregulation in AML

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] In recent years, a deeper understanding of the AML genome has revealed that mutations in genes encoding epigenetic modifiers are a common feature of the disease, occurring in over 70% of de novo AML cases.[2] These modifiers, which include enzymes that regulate DNA methylation and histone modifications, play a crucial role in controlling gene expression.[2][3] Their altered function can lead to a block in cellular differentiation and uncontrolled proliferation, which are hallmarks of leukemia.[4][5]

This has led to the development of therapies targeting these epigenetic pathways. Key classes of these drugs include:

  • IDH Inhibitors: Such as Enasidenib (targeting mutant IDH2), which counteracts the effects of an oncometabolite that disrupts normal epigenetic regulation.[6][7]

  • DNA Methyltransferase (DNMT) Inhibitors: Also known as hypomethylating agents (HMAs), like Azacitidine and Decitabine, which work to reverse aberrant DNA hypermethylation.[8][9]

  • Histone Deacetylase (HDAC) Inhibitors: A class of drugs that target enzymes controlling histone acetylation, aiming to restore normal gene expression patterns.[1][10]

This guide will focus on a comparative analysis of this compound against these alternative epigenetic modifiers.

Mechanism of Action: A Comparative Overview

The distinct mechanisms by which these drugs exert their effects are crucial to understanding their clinical application, efficacy, and potential for combination therapies.

This compound (IDH2 Inhibitor)

Enasidenib is a first-in-class, oral, small-molecule inhibitor that specifically targets mutated forms of the IDH2 enzyme.[6][11] In normal cells, wild-type IDH2 converts isocitrate to α-ketoglutarate (α-KG).[12] However, specific mutations in the IDH2 gene (primarily at R140 or R172 residues) confer a new, abnormal function to the enzyme, causing it to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6]

High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including the TET family of enzymes responsible for DNA demethylation and histone demethylases.[6][7] This inhibition leads to DNA and histone hypermethylation, which blocks hematopoietic stem cell differentiation and promotes leukemogenesis.[13][14] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a significant reduction in 2-HG levels, restoration of normal epigenetic states, and induction of myeloid differentiation.[6][7][13]

Enasidenib_Mechanism Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-type IDH2 KGD KGD alpha_KG->KGD α-KG-dependent Dioxygenases Normal_Differentiation Normal_Differentiation KGD->Normal_Differentiation Normal Epigenetic Regulation alpha_KG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG Mutant IDH2 TET2 TET2 & Other Dioxygenases Two_HG->TET2 Inhibits Hypermethylation DNA/Histone Hypermethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Enasidenib Enasidenib Enasidenib->Two_HG Inhibits Mutant IDH2 DNMTi_Mechanism Azacitidine Azacitidine DNA_Incorporation Incorporation into DNA Azacitidine->DNA_Incorporation Trapping Covalent Trapping of DNMT1 DNA_Incorporation->Trapping DNMT1 DNMT1 Enzyme DNMT1->Trapping Depletion DNMT1 Depletion Trapping->Depletion Hypomethylation Passive DNA Hypomethylation Depletion->Hypomethylation Gene_Expression Tumor Suppressor Gene Re-expression Hypomethylation->Gene_Expression Differentiation Cell Differentiation or Apoptosis Gene_Expression->Differentiation HDACi_Mechanism HDACi HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Hyperacetylation Histone Hyperacetylation HDACi->Hyperacetylation Deacetylation Histone Deacetylation HDAC->Deacetylation Histones Acetylated Histones Histones->Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylation->Chromatin Open_Chromatin Open Chromatin Hyperacetylation->Open_Chromatin Gene_Expression Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression IDH2_Detection_Workflow cluster_methods Detection Methods Sample Patient Sample (Bone Marrow or Peripheral Blood) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR_HRM Screening: PCR-HRM DNA_Extraction->PCR_HRM Method 1 Sanger Confirmation: Sanger Sequencing NGS Comprehensive Analysis: Next-Generation Sequencing (NGS) DNA_Extraction->NGS Method 2 PCR_HRM->Sanger Confirm Positives Decision IDH2 Mutation (R140/R172) Detected? Sanger->Decision NGS->Decision Report_Positive Report: Positive Eligible for Enasidenib Decision->Report_Positive Yes Report_Negative Report: Negative Not Eligible Decision->Report_Negative No

References

A Comparative Analysis of Enasidenib Mesylate and Novel IDH2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase 2 (IDH2) have emerged as a significant advancement, particularly in hematologic malignancies. Enasidenib mesylate, a first-in-class oral inhibitor of mutant IDH2, has paved the way for novel therapeutic strategies. This guide provides a comparative analysis of this compound and the novel, brain-penetrant, dual IDH1 and IDH2 inhibitor, vorasidenib. This comparison is based on available clinical trial data, providing an objective overview for researchers, scientists, and drug development professionals.

Note: To date, no direct head-to-head clinical trials comparing enasidenib and vorasidenib have been published. The following analysis is based on data from separate clinical trials of each agent against different comparators (conventional care and placebo, respectively).

Mechanism of Action: Targeting the Oncometabolite 2-Hydroxyglutarate

Mutations in the IDH2 enzyme lead to a neomorphic activity, resulting in the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, and a subsequent blockage of cellular differentiation.[2][3]

This compound is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2 enzymes.[2][4] By binding to the mutant IDH2 protein, enasidenib inhibits the production of 2-HG, thereby restoring normal cellular differentiation of myeloblasts.[1][4]

Vorasidenib , on the other hand, is a first-in-class, oral, dual inhibitor of both mutant IDH1 and IDH2 enzymes.[5][6] This broader activity profile allows it to target cancers harboring mutations in either of these two key metabolic enzymes. Like enasidenib, vorasidenib works by suppressing the production of 2-HG, leading to the differentiation of malignant cells and a reduction in their proliferation.[5][6] Notably, vorasidenib was designed for improved penetration of the blood-brain barrier.[5]

IDH2_Inhibitor_Signaling_Pathway Signaling Pathway of Mutant IDH2 and Inhibition cluster_0 Mitochondrion cluster_1 Epigenetic Dysregulation cluster_2 Therapeutic Intervention Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 Isocitrate->Mutant_IDH2 Neomorphic Activity alpha_KG α-Ketoglutarate 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2_HG Production TET_Enzymes TET Enzymes & other α-KG-dependent dioxygenases 2_HG->TET_Enzymes Inhibition DNA_Hypermethylation DNA & Histone Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to Restored_Differentiation Restoration of Cellular Differentiation TET_Enzymes->Restored_Differentiation Allows for Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Causes IDH2_Inhibitor Enasidenib (IDH2 Inhibitor) IDH2_Inhibitor->Mutant_IDH2 Inhibits Dual_IDH1_2_Inhibitor Vorasidenib (Dual IDH1/2 Inhibitor) Dual_IDH1_2_Inhibitor->Mutant_IDH2 Inhibits

Mutant IDH2 signaling and therapeutic inhibition.

Clinical Efficacy: An Indirect Comparison

As no head-to-head trials are available, this section presents key efficacy data from major clinical trials of enasidenib and vorasidenib.

Enasidenib in Relapsed or Refractory Acute Myeloid Leukemia (AML)

The efficacy of enasidenib was evaluated in a randomized, open-label, phase 3 trial in patients aged ≥60 years with relapsed or refractory AML with an IDH2 mutation. Patients were randomized to receive either enasidenib or conventional care regimens (CCR).[7][8]

Efficacy EndpointEnasidenib (n=158)Conventional Care Regimens (CCR) (n=161)Hazard Ratio (95% CI) / p-value
Median Overall Survival (OS) 6.5 months6.2 months0.86 (p=0.23)[7]
1-Year Survival Rate 37.5%26.1%N/A[7]
Median Event-Free Survival (EFS) 4.9 months2.6 months0.68 (p=0.008)[7]
Overall Response Rate (ORR) 40.5%9.9%p < 0.001[7]
Complete Remission (CR) Rate 19.6% (from Phase 1/2 data)N/AN/A[9]
Vorasidenib in IDH-Mutant Grade 2 Glioma

The INDIGO trial, a phase 3 study, evaluated the efficacy of vorasidenib in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[10]

Efficacy EndpointVorasidenib (n=168)Placebo (n=163)Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 27.7 months11.1 months0.39 (p < 0.001)[10]
Time to Next Intervention Not Reached17.4 months0.26 (p < 0.001)[10]

Safety and Tolerability

A summary of common adverse events from the respective clinical trials is presented below.

Enasidenib (in R/R AML)

The most common grade 3 to 4 adverse events related to enasidenib include indirect hyperbilirubinemia (12%) and IDH-inhibitor–associated differentiation syndrome (7%).[11][12]

Vorasidenib (in Grade 2 Glioma)

The most common adverse reactions reported with vorasidenib include fatigue, headache, diarrhea, and nausea.[6]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for understanding the context of the presented data.

Enasidenib Phase 3 Trial (NCT02577406)
  • Study Design: This was an open-label, randomized, phase 3 trial.[7][8]

  • Patient Population: Patients aged ≥60 years with late-stage, mutant-IDH2 acute myeloid leukemia (AML) that was relapsed or refractory to 2 or 3 prior AML-directed therapies.[7][8]

  • Intervention: Patients were preselected to a conventional care regimen (CCR) which included azacitidine, intermediate-dose cytarabine, low-dose cytarabine, or supportive care. They were then randomized in a 1:1 ratio to receive either enasidenib 100 mg daily or their preselected CCR.[7][8]

  • Primary Endpoint: The primary endpoint of the study was overall survival (OS).[7][8]

  • Secondary Endpoints: Secondary endpoints included event-free survival (EFS), time to treatment failure (TTF), overall response rate (ORR), hematologic improvement (HI), and transfusion independence (TI).[8]

Enasidenib_Trial_Workflow Workflow for Enasidenib Phase 3 Trial (NCT02577406) Patient_Population Patients ≥60 years with late-stage, R/R IDH2-mutant AML Preselection Preselection to a Conventional Care Regimen (CCR) Patient_Population->Preselection Randomization 1:1 Randomization Preselection->Randomization Enasidenib_Arm Enasidenib 100 mg/day Randomization->Enasidenib_Arm Arm 1 CCR_Arm Conventional Care Regimen (CCR) Randomization->CCR_Arm Arm 2 Endpoints Primary Endpoint: Overall Survival Secondary Endpoints: EFS, TTF, ORR, etc. Enasidenib_Arm->Endpoints CCR_Arm->Endpoints

Enasidenib Phase 3 clinical trial workflow.
Vorasidenib INDIGO Phase 3 Trial (NCT04164901)

  • Study Design: This was a global, randomized, double-blind, placebo-controlled phase 3 study.[13]

  • Patient Population: Patients with residual or recurrent Grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only treatment.[13]

  • Intervention: Patients were randomized to receive either vorasidenib 40 mg daily or a placebo, administered in 28-day cycles.[13]

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS) based on centrally reviewed brain MRIs.

  • Key Secondary Endpoint: The key secondary endpoint was the time to the next therapeutic intervention.

Vorasidenib_Trial_Workflow Workflow for Vorasidenib INDIGO Phase 3 Trial (NCT04164901) Patient_Population Patients with residual or recurrent Grade 2 IDH1/2-mutant glioma (surgery as only prior treatment) Randomization Randomization Patient_Population->Randomization Vorasidenib_Arm Vorasidenib 40 mg daily Randomization->Vorasidenib_Arm Arm 1 Placebo_Arm Placebo Randomization->Placebo_Arm Arm 2 Endpoints Primary Endpoint: Progression-Free Survival Key Secondary Endpoint: Time to Next Intervention Vorasidenib_Arm->Endpoints Placebo_Arm->Endpoints

Vorasidenib INDIGO Phase 3 trial workflow.

Conclusion

This compound has established the therapeutic principle of targeting mutant IDH2 in hematologic malignancies. Vorasidenib represents a novel advancement with its dual inhibitory activity against both IDH1 and IDH2 and its ability to penetrate the blood-brain barrier, showing significant efficacy in IDH-mutant gliomas. While direct comparative data is lacking, the information presented in this guide from their respective pivotal trials provides a foundation for understanding their clinical profiles. For researchers and drug developers, the distinct characteristics of these agents—enasidenib's specificity for IDH2 and vorasidenib's broader spectrum and CNS activity—offer different strategic opportunities for future therapeutic development and combination strategies in IDH-mutant cancers. Further studies, including potential head-to-head trials or real-world evidence analyses, will be invaluable in delineating the optimal use of these targeted therapies.

References

Safety Operating Guide

Proper Disposal of Enasidenib Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the operational handling and disposal of Enasidenib Mesylate.

This compound, an inhibitor of isocitrate dehydrogenase-2 (IDH2), is a crucial component in acute myeloid leukemia (AML) research and treatment.[1] As a potent antineoplastic agent, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a procedural, step-by-step framework for the safe disposal of this compound in a laboratory setting, adhering to established safety protocols and regulatory guidelines.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed and poses a significant risk to aquatic life with long-lasting effects.[2] The substance may also cause skin irritation, serious eye damage, and may be harmful if inhaled.[3][4][5] Therefore, strict adherence to safety protocols is mandatory.

Hazard ClassificationPrecautionary Statements
Acute Oral Toxicity (Category 4)[2][3]P264: Wash skin thoroughly after handling.[2][6] P270: Do not eat, drink or smoke when using this product.[2][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Acute and Chronic Aquatic Toxicity (Category 1)[2]P273: Avoid release to the environment.[2][6] P391: Collect spillage.[2]
Skin Corrosion/Irritation (Category 2)[3][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
Serious Eye Damage/Eye Irritation (Category 1/2A)[3][4][5]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield are necessary.[3][6]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, a NIOSH-approved respirator may be required.[4][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, do not raise dust.[6] Gently cover the spill with absorbent material. For liquid spills, surround the area with absorbent materials to prevent spreading.

  • Decontaminate: Once the spilled material is collected, decontaminate the area twice with an appropriate solvent.[6]

  • Collect Waste: Place all spill materials, including contaminated absorbents and PPE, into a leak-proof, clearly labeled container for hazardous waste disposal.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local regulations for hazardous and chemotherapy waste.[7][8]

  • Segregation of Waste:

    • Trace Chemotherapy Waste: This includes items with residual amounts of the drug, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable items.[9] These items should be placed in a designated, puncture-resistant container, often color-coded (e.g., yellow) and labeled "Trace Chemotherapy Waste" and "Incinerate Only".[10][11]

    • Bulk Chemotherapy Waste: This category includes unused or partially used vials of this compound, or materials from a large spill.[9] This waste is considered hazardous and must be disposed of in a designated hazardous waste container, often color-coded black.[8][9]

  • Containerization and Labeling:

    • Use only approved, leak-proof, and puncture-resistant containers for all this compound waste.[8][11]

    • All containers must be clearly labeled with the contents (e.g., "this compound Waste," "Hazardous Pharmaceutical Waste") and the appropriate hazard symbols.[8]

  • Storage:

    • Store waste containers in a secure, designated area away from general laboratory traffic.

    • Storage should be in a cool, well-ventilated area.[2]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][5]

    • The preferred method of disposal for chemotherapy waste is high-temperature incineration to ensure complete destruction of the cytotoxic compounds.[8][11]

    • Never dispose of this compound down the drain or in the regular trash.[3][6]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type trace_waste Trace Contamination (e.g., empty vials, used PPE) waste_type->trace_waste Residual Amount bulk_waste Bulk Contamination (e.g., unused drug, spills) waste_type->bulk_waste More than Residual trace_container Place in Labeled 'Trace Chemotherapy Waste' Container (Yellow Container) trace_waste->trace_container bulk_container Place in Labeled 'Hazardous Waste' Container (Black Container) bulk_waste->bulk_container storage Store in Designated Secure Area trace_container->storage bulk_container->storage disposal Arrange for Licensed Hazardous Waste Disposal (Incineration) storage->disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.